IACS-8968 S-enantiomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-8968 S-enantiomer: A Deep Dive into its Mechanism of Action as a Dual IDO1/TDO2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. The S-enantiomer of IACS-8968 is recognized as a key active component. Upregulation of IDO1 and TDO in the tumor microenvironment is a significant mechanism of immune evasion, leading to the suppression of anti-tumor immune responses through the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites, most notably kynurenine. By targeting both IDO1 and TDO, the IACS-8968 S-enantiomer represents a promising therapeutic strategy to restore immune surveillance in oncology.
This technical guide provides an in-depth overview of the mechanism of action of the this compound, including its effects on cellular signaling pathways, and outlines key experimental protocols for its evaluation.
Core Mechanism of Action: Dual Inhibition of IDO1 and TDO
The primary mechanism of action of the this compound is the competitive inhibition of both IDO1 and TDO. These heme-containing enzymes catalyze the first and rate-limiting step in the catabolism of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.
Quantitative Data Presentation
While specific quantitative data for the this compound is not extensively available in public literature, the racemic mixture of IACS-8968 has been characterized for its inhibitory potency against IDO1 and TDO.
| Compound | Target(s) | Assay Type | pIC50 | IC50 (nM) | Cell Line |
| IACS-8968 (racemate) | IDO1, TDO | Biochemical | 6.43 (IDO1) | 371 (IDO1) | - |
| <5 (TDO) | - |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for TDO is not specified beyond being greater than 10,000 nM (pIC50 < 5).
Signaling Pathways and Biological Impact
The inhibition of IDO1 and TDO by the this compound initiates a cascade of downstream effects that collectively enhance anti-tumor immunity.
By inhibiting IDO1 and TDO, this compound leads to:
-
Increased Tryptophan Availability: This restores the necessary tryptophan levels for the proliferation and activation of effector T-cells.
-
Decreased Kynurenine Production: This prevents the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine, which is a key step in the differentiation of immunosuppressive regulatory T-cells (Tregs).
-
Enhanced T-cell Function: The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, allowing for a more robust anti-tumor immune response by effector T-cells.
Experimental Protocols
To validate the activity of the this compound, a series of biochemical and cell-based assays are essential.
Biochemical IDO1/TDO2 Inhibition Assay
This assay directly measures the enzymatic activity of purified IDO1 or TDO in the presence of the inhibitor.
Methodology:
-
Enzyme Preparation: Recombinant human IDO1 or TDO is purified.
-
Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid, methylene blue (as a reducing system), and catalase.
-
Inhibitor Incubation: A dilution series of the this compound is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is started by the addition of L-tryptophan.
-
Reaction Termination and Kynurenine Measurement: After a defined incubation period at 37°C, the reaction is stopped, typically with trichloroacetic acid. The N-formylkynurenine produced is hydrolyzed to kynurenine, which can be quantified by HPLC or spectrophotometrically by measuring its absorbance at 321 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Kynurenine Production Assay
This assay measures the ability of the inhibitor to block IDO1 or TDO activity in a cellular context.
IACS-8968 S-Enantiomer: A Targeted Approach to Dual IDO1/TDO Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a novel small molecule inhibitor targeting two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes are critical regulators of immune responses and are implicated in various pathological conditions, including cancer. The S-enantiomer of IACS-8968 represents a specific stereoisomer of this compound, developed to potentially offer a more refined therapeutic profile. This technical guide provides an overview of the available information on the IACS-8968 S-enantiomer, its mechanism of action, and the broader context of dual IDO1/TDO inhibition.
Core Concepts: Chirality in Drug Design
Many therapeutic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. The development of single-enantiomer drugs is a key strategy in modern pharmacology to optimize efficacy and safety.
IACS-8968 and Its Enantiomers
IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO.[1][2] The compound exists as two enantiomers: the S-enantiomer and the R-enantiomer. While the existence of these specific enantiomers is confirmed through their availability from chemical suppliers, detailed scientific literature on their discovery, specific synthesis, and comparative biological activities is not extensively available in the public domain.
Quantitative Data
Publicly available data on the inhibitory activity of IACS-8968 is limited to the racemic mixture. A comprehensive comparison of the potency of the individual S- and R-enantiomers is not yet published in peer-reviewed literature.
| Compound | Target | pIC50 | IC50 (nM) |
| IACS-8968 (Racemate) | IDO1 | 6.43 | ~371 |
| IACS-8968 (Racemate) | TDO | <5 | >10,000 |
| Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The provided data is based on information from commercial suppliers and may not have been independently verified in peer-reviewed studies.[1][2] |
Mechanism of Action: The Kynurenine Pathway
Both IDO1 and TDO catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, the upregulation of these enzymes in tumor cells or surrounding immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This has two major immunosuppressive effects:
-
Tryptophan Starvation: Depletion of local tryptophan levels can induce the arrest and apoptosis of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine-Mediated Immunosuppression: Kynurenine and other metabolites act as signaling molecules that promote the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
By inhibiting both IDO1 and TDO, the this compound is designed to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby reactivating the host's immune system to recognize and attack cancer cells.
Signaling Pathway
Figure 1. The Kynurenine Pathway and the Role of this compound
Experimental Protocols
Detailed experimental protocols for the discovery and synthesis of the this compound are not publicly available. However, a general workflow for the discovery and characterization of such an inhibitor can be outlined.
Workflow for Inhibitor Discovery and Characterization
Figure 2. General Workflow for Enantioselective Inhibitor Development
1. Racemic Synthesis and Chiral Separation:
-
A potential route involves the initial synthesis of the racemic mixture of IACS-8968.
-
The individual S- and R-enantiomers would then be separated using chiral chromatography techniques, such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.
2. Asymmetric Synthesis:
-
Alternatively, an asymmetric synthesis route could be developed to directly produce the desired S-enantiomer with high enantiomeric excess. This often involves the use of chiral catalysts or starting materials.
3. Biological Evaluation:
-
Enzyme Inhibition Assays: The inhibitory activity of the S-enantiomer against purified recombinant human IDO1 and TDO enzymes would be determined. This would involve measuring the reduction in the conversion of tryptophan to N-formylkynurenine in the presence of the inhibitor.
-
Cell-Based Assays: The potency of the S-enantiomer would be assessed in cellular models that express IDO1 and/or TDO. For example, in interferon-gamma (IFNγ)-stimulated cancer cell lines (for IDO1) or specific liver or brain cell lines (for TDO). The primary readout would be the reduction of kynurenine in the cell culture supernatant.
-
In Vivo Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the S-enantiomer would be evaluated in animal models. Pharmacodynamic studies would measure the reduction of kynurenine levels in plasma and tumor tissue following administration of the compound.
The this compound is a promising therapeutic candidate that targets the immunosuppressive kynurenine pathway through the dual inhibition of IDO1 and TDO. While detailed information on its discovery and synthesis is not widely available, the focus on a single enantiomer aligns with modern drug development principles aimed at optimizing efficacy and safety. Further research and publication of data are needed to fully elucidate the therapeutic potential of the this compound, including a direct comparison of its activity with the R-enantiomer and its efficacy in various preclinical and clinical settings. The development of potent and specific dual IDO1/TDO inhibitors like the this compound represents a significant step forward in the field of immuno-oncology.
References
IACS-8968 S-enantiomer: A Technical Overview of a Dual IDO/TDO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. The S-enantiomer of IACS-8968 is the active stereoisomer responsible for this inhibitory activity. By blocking IDO1 and TDO, the IACS-8968 S-enantiomer disrupts a key mechanism of tumor immune evasion, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the this compound, along with available preclinical data and a discussion of relevant experimental methodologies.
Core Compound Structure and Properties
The this compound is a small molecule with a defined stereochemistry that is crucial for its biological activity.
Chemical Structure:
The structure of the this compound is characterized by a spirocyclic core. The IUPAC name and CAS number are provided in the table below.
Physicochemical and Biological Properties:
Enantiomers share identical physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents.[1][2][3][4] Their distinct spatial arrangements, however, lead to differential interactions with other chiral molecules, such as biological receptors and enzymes.[1][2][3][4] This differential interaction is the basis for the specific biological activity of the S-enantiomer of IACS-8968.
| Property | Value | Reference |
| IUPAC Name | (S)-8,8-dimethyl-6-(6-(trifluoromethyl)-[5][6]triazolo[4,3-b]pyridazin-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
| CAS Number | 2239305-70-3 | [5] |
| Molecular Formula | C19H18F3N7O | |
| Molecular Weight | 430.4 g/mol | |
| SMILES | O=C(N1)N[C@@]2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O | [5] |
| Biological Target(s) | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan-2,3-dioxygenase (TDO) | [5][6] |
| pIC50 (IDO1) | 6.43 | [5][6] |
| pIC50 (TDO) | <5 | [5][6] |
Mechanism of Action and Signaling Pathway
The this compound exerts its therapeutic effect by inhibiting the IDO1 and TDO enzymes, which are the rate-limiting steps in the catabolism of tryptophan along the kynurenine pathway.[7]
The IDO1/TDO Pathway in Cancer:
In the tumor microenvironment, the upregulation of IDO1 and/or TDO by cancer cells or immune cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[7] This has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local scarcity of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response. Kynurenine is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates many of these immunosuppressive effects.
By inhibiting both IDO1 and TDO, the this compound is designed to restore local tryptophan levels and reduce kynurenine production, thereby alleviating immunosuppression and promoting an effective anti-tumor immune response.[7]
References
- 1. rroij.com [rroij.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chiral Puzzle of IACS-8968: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 has been identified as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a known mechanism of immune evasion in cancer, making them attractive targets for immunotherapy. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images, the S-enantiomer and the R-enantiomer. It is a well-established principle in pharmacology that individual enantiomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific data directly comparing the biological activities of the S- and R-enantiomers of IACS-8968.
This technical guide summarizes the currently available information on IACS-8968 and its enantiomers and provides a general framework for understanding the potential implications of chirality on its activity as a dual IDO1/TDO2 inhibitor.
IACS-8968: A Dual IDO1/TDO2 Inhibitor
IACS-8968 is characterized by its ability to inhibit both IDO1 and TDO2. The inhibitory activity of the racemic mixture (a 1:1 mixture of the S- and R-enantiomers) has been reported with the following values:
| Target | pIC50 |
| IDO1 | 6.43 |
| TDO2 | <5 |
Note: The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The available data for TDO2 indicates a pIC50 of less than 5, suggesting a lower potency against this target compared to IDO1.
Despite the availability of the separated S- and R-enantiomers of IACS-8968 from commercial suppliers, specific quantitative data on their individual inhibitory potencies against IDO1 and TDO2 are not present in the accessible scientific literature. This lack of data prevents a direct comparison of their activities and the determination of which enantiomer is the eutomer (the more active form).
The Critical Role of Stereochemistry in Drug Activity
The differential activity of enantiomers is a fundamental concept in drug development. The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a strong therapeutic effect, while the other may be less active, inactive, or even responsible for off-target effects and toxicity.
The logical relationship between a racemic drug and its individual enantiomers leading to a therapeutic effect can be visualized as follows:
Caption: Logical relationship of a racemic drug and its enantiomers.
The IDO1/TDO2 Signaling Pathway: A Target for Cancer Immunotherapy
The therapeutic rationale for inhibiting IDO1 and TDO2 stems from their role in suppressing the immune system's ability to recognize and eliminate cancer cells. The pathway operates as follows:
Caption: The IDO1/TDO2 pathway and its inhibition by IACS-8968.
By inhibiting IDO1 and TDO2, IACS-8968 aims to reduce the levels of the immunosuppressive metabolite kynurenine and restore the levels of tryptophan, thereby promoting the activation and proliferation of tumor-infiltrating T-cells and enhancing the anti-tumor immune response.
Hypothetical Experimental Workflow for Enantiomer Activity Assessment
While specific protocols for IACS-8968 are not available, a general workflow for assessing the differential activity of its enantiomers would likely involve the following steps:
Caption: A general experimental workflow for comparing enantiomer activity.
Experimental Protocols (General)
-
Chiral Separation: The S- and R-enantiomers of IACS-8968 would first be separated from the racemic mixture using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. The purity of each enantiomer would be confirmed by analytical methods.
-
Enzymatic Assays:
-
IDO1 Inhibition Assay: Recombinant human IDO1 enzyme would be incubated with varying concentrations of the S- and R-enantiomers in the presence of the substrate L-tryptophan. The production of the product, N-formylkynurenine, or a subsequent product, kynurenine, would be measured, typically by spectrophotometry or mass spectrometry. IC50 values would be calculated by plotting the percent inhibition against the inhibitor concentration.
-
TDO2 Inhibition Assay: A similar enzymatic assay would be performed using recombinant human TDO2 to determine the IC50 values of each enantiomer against this target.
-
-
Cell-Based Assays:
-
Kynurenine Production Assay: A human cancer cell line that expresses IDO1 and/or TDO2 (e.g., HeLa or SK-OV-3 for IDO1, and various glioblastoma or liver cancer cell lines for TDO2) would be treated with different concentrations of the S- and R-enantiomers. The concentration of kynurenine in the cell culture supernatant would be measured to determine the cellular IC50 values.
-
Conclusion and Future Directions
While IACS-8968 is recognized as a dual inhibitor of IDO1 and TDO2, a critical gap exists in the public domain regarding the specific biological activities of its S- and R-enantiomers. The determination of the individual potencies of these enantiomers is essential for a complete understanding of the compound's structure-activity relationship and for optimizing its therapeutic potential. Future research, likely to be disclosed in forthcoming publications or patent filings from the developing institution, will be crucial to elucidate the distinct pharmacological profiles of the IACS-8968 enantiomers. For researchers in the field, the independent evaluation of the commercially available enantiomers using the general experimental protocols outlined above would be a valuable endeavor to shed light on this chiral puzzle.
The Role of Dual IDO1/TDO Inhibition in Oncology: A Technical Overview of IACS-8968
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) have emerged as critical mediators of tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes create an immunosuppressive tumor microenvironment that blunts anti-tumor T-cell responses. Dual inhibition of IDO1 and TDO presents a promising therapeutic strategy to restore immune surveillance and enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the preclinical dual IDO1/TDO inhibitor, IACS-8968, focusing on its mechanism of action, available preclinical data, and the broader signaling context of IDO1/TDO inhibition in cancer. While specific data on the individual enantiomers of IACS-8968 are not extensively available in public literature, this document will focus on the properties of the racemic compound.
Introduction: The IDO1/TDO Axis in Cancer Immunology
The immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunosurveillance. However, tumors can develop mechanisms to escape this surveillance. One such mechanism is the upregulation of tryptophan-catabolizing enzymes, IDO1 and TDO.
IDO1 is an intracellular enzyme that is widely expressed in various cell types, including tumor cells, stromal cells, and antigen-presenting cells (APCs) within the tumor microenvironment. Its expression is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). TDO, while structurally distinct from IDO1, catalyzes the same initial and rate-limiting step in tryptophan catabolism. Though historically known for its role in regulating systemic tryptophan levels in the liver, TDO expression has also been identified in various tumor types.
The immunosuppressive effects of IDO1 and TDO are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, can lead to the arrest of T-cell proliferation and induce T-cell anergy.
-
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, has direct immunosuppressive effects. Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in various immune cells. AhR activation can promote the differentiation of naïve T cells into regulatory T cells (Tregs) and suppress the activity of effector T cells and natural killer (NK) cells.
Given the compensatory potential for either IDO1 or TDO to maintain an immunosuppressive tumor microenvironment, the dual inhibition of both enzymes is a rational therapeutic approach to more comprehensively block this immune escape pathway.
IACS-8968: A Dual IDO1/TDO Inhibitor
IACS-8968 is a preclinical small molecule inhibitor designed to target both IDO1 and TDO. The publicly available data primarily describes the racemic mixture of this compound.
Quantitative Data
| Compound | Target | Parameter | Value | Source |
| IACS-8968 (racemate) | IDO1 | pIC50 | 6.43 | [1][2] |
| IACS-8968 (racemate) | TDO | pIC50 | <5 | [1][2] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Mechanism of Action
The signaling pathway initiated by IDO1/TDO activity and its inhibition by IACS-8968 is a critical aspect of its therapeutic rationale.
IDO1/TDO Signaling Pathway in Cancer Immunosuppression
The following diagram illustrates the key steps in the IDO1/TDO-mediated immunosuppressive pathway.
Caption: IDO1/TDO signaling pathway leading to tumor immune evasion.
Mechanism of Action of IACS-8968
IACS-8968 acts as a dual inhibitor of both IDO1 and TDO, thereby blocking the conversion of tryptophan to kynurenine. This leads to a reversal of the immunosuppressive effects within the tumor microenvironment.
Caption: Mechanism of action of the dual IDO1/TDO inhibitor IACS-8968.
Experimental Protocols
In Vitro IDO1/TDO Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant IDO1 and TDO enzymes.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor for IDO1)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compound (IACS-8968)
-
96-well plates
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant enzyme (IDO1 or TDO), and cofactors.
-
Add the diluted test compound to the wells. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the production of kynurenine. This can be done directly by measuring its absorbance at 321 nm or by a colorimetric method involving Ehrlich's reagent, which forms a yellow product with kynurenine that can be measured at 480 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Kynurenine Production Assay (General Protocol)
Objective: To measure the ability of a test compound to inhibit IDO1 or TDO activity in a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., certain glioma cell lines).
-
Cell culture medium and supplements.
-
IFN-γ (to induce IDO1 expression).
-
Test compound (IACS-8968).
-
Reagents for kynurenine detection (as in the enzyme assay).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1-expressing cells, treat with IFN-γ for 24-48 hours to induce enzyme expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the methods described in the enzyme assay protocol.
-
Determine the IC50 of the test compound for the inhibition of cellular kynurenine production.
In Vivo Tumor Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a test compound alone or in combination with other therapies in a mouse model.
Materials:
-
Immunocompromised or syngeneic mice.
-
Tumor cell line for implantation.
-
Test compound (IACS-8968) formulated for in vivo administration (e.g., oral gavage).
-
Combination therapy agent (e.g., checkpoint inhibitor, chemotherapy).
-
Calipers for tumor measurement.
-
Equipment for blood and tissue collection.
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, IACS-8968 alone, combination agent alone, IACS-8968 + combination agent).
-
Administer the treatments according to the desired schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis (e.g., measurement of kynurenine and tryptophan levels).
-
Analyze the tumor growth inhibition for each treatment group and assess the statistical significance of the findings.
Conclusion
The dual inhibition of IDO1 and TDO represents a compelling strategy to counteract a key mechanism of tumor-induced immunosuppression. IACS-8968 is a preclinical tool compound for investigating the therapeutic potential of this approach. While the publicly available data on IACS-8968 primarily pertains to the racemic mixture, it demonstrates potent inhibition of IDO1. Further research is warranted to elucidate the specific properties of the IACS-8968 S-enantiomer and to fully explore the therapeutic utility of dual IDO1/TDO inhibition in oncology, both as a monotherapy and in combination with other immunomodulatory agents. The experimental frameworks provided herein offer a guide for the continued preclinical evaluation of this and other novel agents targeting the tryptophan catabolism pathway.
References
IACS-8968 S-enantiomer: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the IACS-8968 S-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO). This guide details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and outlines the critical signaling pathways involved in its anticancer effects.
Introduction
IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine pathway of tryptophan metabolism: IDO1 and TDO.[1][2] Both enzymes are implicated in promoting an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and immune evasion. By inhibiting IDO1 and TDO, IACS-8968 aims to restore anti-tumor immunity. The S-enantiomer of IACS-8968 is the active form of the molecule.
Suppliers and Catalog Information
For researchers looking to procure the S-enantiomer of IACS-8968, several suppliers offer this compound for research purposes. The following table summarizes available information.
| Supplier | Catalog Number | CAS Number |
| MedchemExpress | HY-112164B | 2239305-70-3 |
| TargetMol | T11628 | 2239305-70-3 |
| BioCat | T11628-25mg-TM | 2239305-70-3 |
| Gentaur | Varies | 2239305-70-3 |
| Immunomart | Varies | 2239305-70-3 |
Mechanism of Action and Signaling Pathway
IACS-8968 exerts its anti-cancer effects by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[1][2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thus fostering an immunosuppressive milieu.
By blocking IDO1 and TDO, IACS-8968 prevents the conversion of tryptophan to kynurenine. This leads to a restoration of local tryptophan levels and a reduction in kynurenine, which in turn alleviates the suppression of anti-tumor immune responses. One of the key downstream mediators of kynurenine's immunosuppressive effects is the Aryl Hydrocarbon Receptor (AhR). Kynurenine acts as a ligand for AhR, and upon activation, AhR signaling can promote tumor progression and immunosuppression.
The following diagram illustrates the IDO/TDO signaling pathway and the point of intervention for IACS-8968.
References
IACS-8968 S-enantiomer: A Technical Guide to its Chemical Properties and Biological Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological data currently available for the S-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and immunology.
Chemical Data Summary
The S-enantiomer of IACS-8968 is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| CAS Number | 2239305-70-3[1][2] |
| Molecular Formula | C₁₇H₁₈F₃N₅O₂[2] |
| Molecular Weight | 381.35 g/mol [2] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥98% |
| Enantiomeric Excess (ee) | ≥99.95%[1] |
| SMILES | O=C(N1)N[C@@]2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O[1] |
Mechanism of Action and Signaling Pathway
IACS-8968 and its S-enantiomer are potent inhibitors of both IDO1 and TDO, the two primary enzymes that catalyze the initial and rate-limiting step of the kynurenine pathway of tryptophan metabolism.[1][3][4] By inhibiting these enzymes, IACS-8968 blocks the conversion of tryptophan to kynurenine, thereby modulating the immune response. The accumulation of kynurenine in the tumor microenvironment is known to suppress the activity of effector T cells and promote the function of regulatory T cells, leading to an immunosuppressive environment that allows cancer cells to evade immune surveillance.
The signaling pathway affected by IACS-8968 is the Kynurenine Pathway, a critical metabolic route for tryptophan. A simplified diagram of this pathway and the points of inhibition by IACS-8968 is provided below.
Caption: Inhibition of IDO1 and TDO by IACS-8968 S-enantiomer.
Experimental Protocols
While specific, detailed protocols for the synthesis and chiral resolution of this compound are not publicly available in the searched literature, this section outlines the general methodologies that would be employed for its preparation and biological evaluation.
Synthesis and Chiral Resolution
The synthesis of racemic IACS-8968 would likely involve a multi-step chemical synthesis process, which is common for complex heterocyclic molecules. The final step would yield a racemic mixture of the S- and R-enantiomers.
The separation of the S-enantiomer from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
General Chiral HPLC Protocol:
-
Column Selection: A suitable chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), would be selected.
-
Mobile Phase Optimization: A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) is used as the mobile phase. The composition of the mobile phase is optimized to achieve the best separation (resolution) between the two enantiomers.
-
Detection: A UV detector is commonly used to monitor the elution of the enantiomers.
-
Fraction Collection: The fractions containing the separated S-enantiomer are collected.
-
Purity Analysis: The enantiomeric excess (ee) of the collected fraction is determined using analytical chiral HPLC to ensure high purity.
Biological Assays
The inhibitory activity of this compound against IDO1 and TDO can be assessed using both enzyme-based and cell-based assays.
1. IDO1/TDO Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Cofactors and reagents (e.g., ascorbic acid, methylene blue, catalase)
-
Test compound (this compound)
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde)
-
96-well plates
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant enzyme in a 96-well plate.
-
Add serial dilutions of the this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the detection reagent, which reacts with the product kynurenine to produce a colored compound.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
2. Cell-Based IDO1/TDO Inhibition Assay
This assay measures the ability of the compound to inhibit IDO1 or TDO activity within a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO.
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound (this compound).
-
Lysis buffer.
-
Reagents for kynurenine detection.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 inhibition assays, stimulate the cells with IFN-γ to induce enzyme expression.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Add L-tryptophan to the cell culture medium.
-
Incubate the cells for a period to allow for tryptophan metabolism.
-
Collect the cell culture supernatant or lyse the cells.
-
Measure the concentration of kynurenine in the supernatant or cell lysate using a colorimetric assay or HPLC.
-
Determine the IC₅₀ value of the compound in the cellular environment.
Caption: Workflow from synthesis to biological evaluation.
Conclusion
The S-enantiomer of IACS-8968 is a promising dual inhibitor of IDO1 and TDO, key enzymes in the immunosuppressive kynurenine pathway. This technical guide provides essential chemical data and outlines the standard experimental protocols for its synthesis, purification, and biological characterization. The provided information is intended to facilitate further research and development of this compound as a potential therapeutic agent in immuno-oncology and other relevant disease areas.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of IACS-8968 S-enantiomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro characteristics of the S-enantiomer of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel therapeutic agents targeting the kynurenine pathway.
Core Mechanism of Action
IACS-8968 and its S-enantiomer are potent inhibitors of both IDO1 and TDO, two key enzymes that catalyze the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1][2] By blocking these enzymes, IACS-8968 S-enantiomer effectively reduces the production of kynurenine and its downstream metabolites, which are known to play a significant role in mediating immunosuppression within the tumor microenvironment and in various pathological conditions.[1][2]
Quantitative In Vitro Activity
The inhibitory potency of IACS-8968 has been determined against both IDO and TDO. While specific data for the isolated S-enantiomer is not extensively available in the public domain, the activity of the racemic mixture provides a strong indication of its potential.
| Target Enzyme | pIC50 |
| IDO1 | 6.43 |
| TDO | <5 |
| Note: The presented pIC50 values are for the racemic IACS-8968. It is hypothesized that the S-enantiomer is the primary active component, and its activity is reflected in these values.[3][4][5][6] |
Signaling Pathway
The catabolism of tryptophan through the kynurenine pathway, initiated by IDO1 or TDO, leads to the production of several bioactive metabolites. This pathway is a critical regulator of immune responses.
Experimental Protocols
Detailed methodologies for the in vitro assessment of this compound are crucial for the reproducibility and validation of its activity. Below are representative protocols for key experiments.
IDO1 and TDO Enzymatic Inhibition Assay (Absorbance-based)
This biochemical assay quantifies the enzymatic activity of purified IDO1 or TDO by measuring the formation of a downstream product, N-formyl-kynurenine, which has a characteristic absorbance at 321 nm.
Materials:
-
Purified recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
This compound (test inhibitor)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene blue
-
Catalase (to remove hydrogen peroxide)
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the purified IDO1 or TDO enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of N-formyl-kynurenine to kynurenine.
-
Measure the absorbance at 321 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1/TDO Activity Assay (HPLC-based)
This assay measures the ability of this compound to inhibit IDO1 or TDO activity in a cellular context by quantifying the depletion of tryptophan and the production of kynurenine in the cell culture medium.
Materials:
-
Cancer cell line known to express IDO1 or TDO (e.g., HeLa, P815)
-
Cell culture medium and supplements
-
This compound
-
Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
If required, stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Collect the cell culture supernatant.
-
Prepare the samples for HPLC analysis by precipitating proteins (e.g., with perchloric acid) and centrifuging to remove debris.
-
Analyze the samples by HPLC to quantify the concentrations of tryptophan and kynurenine.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1/TDO activity.
-
Determine the IC50 value of this compound based on the reduction in the kynurenine/tryptophan ratio.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of an IDO1/TDO inhibitor like this compound.
Conclusion
The S-enantiomer of IACS-8968 presents a promising profile as a dual inhibitor of IDO1 and TDO. The provided data and experimental protocols offer a foundational framework for further in vitro investigation into its mechanism of action and therapeutic potential. Rigorous and standardized experimental approaches, as outlined in this guide, are essential for advancing our understanding of this compound and its future applications in oncology and other diseases where the kynurenine pathway is implicated.
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for IACS-8968 S-enantiomer In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulation of this pathway is a significant mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO, IACS-8968 aims to restore anti-tumor immunity. IACS-8968 exists as two enantiomers, the S- and R-forms.[2][3] These application notes provide a detailed guide for the in vivo experimental use of the IACS-8968 S-enantiomer, based on available literature and standard preclinical research methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the conversion of tryptophan to kynurenine. This leads to a reduction in kynurenine levels within the tumor microenvironment, which in turn alleviates the suppression of effector T-cells and enhances the host's immune response against the tumor. The downstream signaling involves the modulation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor activated by kynurenine that promotes tumor growth and immunosuppression.[4][5][6][7][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for IACS-8968. Note that specific in vivo pharmacokinetic and efficacy data for the S-enantiomer are not extensively available in the public domain and may require experimental determination.
Table 1: In Vitro Potency of IACS-8968 (Racemate)
| Target | pIC50 | Reference |
| IDO1 | 6.43 | [1] |
| TDO | <5 | [1] |
Table 2: Proposed In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | To be determined based on tolerability and efficacy studies. A reported dose for the racemate is 5 mg/kg in combination therapy. |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | To be determined. |
| Vehicle | DMSO | A suitable vehicle for preclinical studies. |
| Cmax | To be determined | |
| Tmax | To be determined | |
| AUC | To be determined | |
| Half-life (t1/2) | To be determined |
Table 3: Proposed In Vivo Efficacy Study Design in a Xenograft Model
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., NOD-SCID or NSG) |
| Tumor Model | Subcutaneous xenograft of human cancer cells (e.g., LN229 or U87 glioma cells) |
| Treatment Groups | 1. Vehicle Control (DMSO) 2. This compound (e.g., 5 mg/kg, daily) 3. Standard-of-Care (optional, e.g., TMZ for glioma) 4. This compound + Standard-of-Care (optional) |
| Primary Endpoint | Tumor volume, Overall survival |
| Secondary Endpoints | Body weight, Clinical signs of toxicity, Kynurenine levels in plasma and tumor |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable formulation of this compound for oral or intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary.
-
For intraperitoneal injection, further dilute the DMSO stock with sterile PBS to the final desired concentration. The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
For oral gavage, the DMSO stock can be diluted with corn oil to the final desired concentration.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
6-8 week old immunodeficient mice
-
Human cancer cell line (e.g., LN229 or U87)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Dosing needles (for i.p. injection or oral gavage)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer the this compound formulation (as prepared in Protocol 1) and vehicle control to the respective groups daily via the chosen route of administration.
-
-
Endpoint Measurement:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect blood and tumor samples for pharmacokinetic and pharmacodynamic analysis.
-
References
- 1. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using IACS-8968 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] Upregulation of these enzymes in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of the immunosuppressive metabolite kynurenine. This metabolic reprogramming allows cancer cells to evade the host immune response. The S-enantiomer of IACS-8968 is the biologically active form of the molecule. By inhibiting IDO1 and TDO, IACS-8968 S-enantiomer can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.
These application notes provide detailed protocols for cell-based assays to evaluate the potency and cellular activity of the this compound.
Quantitative Data Summary
While specific inhibitory concentrations for the this compound are not publicly available, the following table summarizes the reported potency of the racemic mixture of IACS-8968. It is important to note that the S-enantiomer is the active component responsible for this inhibitory activity.
| Compound | Target | pIC50 | IC50 (nM) |
| IACS-8968 (racemate) | IDO1 | 6.43 | ~37 |
| IACS-8968 (racemate) | TDO | <5 | >10,000 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for IDO1 is an approximation derived from the pIC50.
Signaling Pathway
The following diagram illustrates the IDO1/TDO signaling pathway and the mechanism of action for this compound.
Caption: IDO1/TDO signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for determining the in vitro efficacy of this compound in cell-based assays.
Protocol 1: Determination of IDO1 Inhibition in a Cell-Based Assay
This protocol describes how to measure the inhibition of IDO1 activity in a human cancer cell line, such as the ovarian cancer cell line SKOV-3, which can be induced to express high levels of IDO1.
Materials:
-
SKOV-3 cells (or other suitable IDO1-expressing cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (30% w/v in water)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in glacial acetic acid)
-
L-Kynurenine (for standard curve)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the IDO1 cell-based inhibition assay.
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The following day, treat the cells with IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 to 48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, if available).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
Kynurenine Measurement (p-DMAB Assay): a. Carefully collect 75 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 25 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes. c. Centrifuge the plate at 3000 x g for 10 minutes. d. Transfer 50 µL of the clear supernatant to a new flat-bottom 96-well plate. e. Add 50 µL of freshly prepared 2% p-DMAB reagent to each well. f. Incubate at room temperature for 10-15 minutes. A yellow color will develop in the presence of kynurenine. g. Measure the absorbance at 480 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0-200 µM) in culture medium. Process the standards in the same manner as the experimental samples.
-
Data Analysis: a. Use the standard curve to determine the concentration of kynurenine in each sample. b. Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determination of TDO Inhibition in a Cell-Based Assay
This protocol is similar to the IDO1 assay but utilizes a cell line that endogenously expresses TDO, such as the human glioblastoma cell line A172. TDO expression is typically constitutive in these cells and does not require induction.
Materials:
-
A172 cells (or other suitable TDO-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for kynurenine measurement (as in Protocol 1) or HPLC-based quantification.
Procedure:
-
Cell Seeding: Seed A172 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 24 to 72 hours.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the p-DMAB assay as described in Protocol 1, or for higher sensitivity and specificity, use High-Performance Liquid Chromatography (HPLC).
HPLC-Based Kynurenine Quantification (Alternative to p-DMAB):
-
Sample Preparation: Collect 100 µL of supernatant and mix with 100 µL of 10% TCA. Centrifuge at 14,000 x g for 10 minutes.
-
HPLC Analysis: Inject the clear supernatant onto a C18 reverse-phase column. Use a mobile phase of acetonitrile and water with 0.1% formic acid. Kynurenine can be detected by UV absorbance at 360 nm.
-
Quantification: Use a kynurenine standard curve to quantify the amount of kynurenine in the samples.
-
Data Analysis: Calculate the IC50 value as described in Protocol 1.
Conclusion
These detailed protocols provide a framework for the cellular characterization of the this compound. By quantifying the inhibition of IDO1 and TDO in relevant cancer cell lines, researchers can accurately assess the potency and cellular efficacy of this promising immunotherapeutic agent. The provided diagrams offer a clear understanding of the underlying biological pathways and experimental procedures.
References
Application Notes and Protocols for IACS-8968 S-enantiomer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] The S-enantiomer of IACS-8968 is the active form of this inhibitor.[2] Upregulation of IDO1 and TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating immune evasion by cancer cells.[3] By inhibiting these enzymes, IACS-8968 S-enantiomer can restore anti-tumor immunity, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.
Product Information
| Property | Value | Reference |
| Full Name | This compound | [2] |
| Target | IDO1 and TDO | [1][2] |
| pIC50 | IDO: 6.43, TDO: <5 | [1][2] |
| Molecular Formula | C₁₇H₁₈F₃N₅O₂ | [4] |
| Molecular Weight | 381.35 g/mol | [4] |
| CAS Number | 2239305-70-3 | [4] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL | Ultrasonic assistance may be required. | [4][5] |
Storage of Stock Solutions: [2]
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg of the compound.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.81 mg of the compound.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[4][5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% to avoid cytotoxic effects.[6][7]
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Note on Stability in Cell Culture Medium: The stability of this compound in aqueous cell culture medium has not been explicitly reported. It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, the medium containing the inhibitor may need to be replaced periodically. Researchers should empirically determine the stability of the compound under their specific experimental conditions.
Signaling Pathway
This compound is a dual inhibitor of IDO1 and TDO, the rate-limiting enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, the inhibitor prevents the conversion of tryptophan to kynurenine. This leads to a decrease in kynurenine levels and an increase in tryptophan availability in the cellular environment. The reduction in kynurenine, a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), leads to decreased AhR activation and its downstream signaling, which is often implicated in creating an immunosuppressive tumor microenvironment.[8][9][10][11][12]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the efficacy of this compound.
Caption: Workflow for in vitro cell-based assays.
References
- 1. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IDO | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8968 S-enantiomer in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, IACS-8968 can modulate the tumor microenvironment, enhance anti-tumor immunity, and potentially increase the efficacy of other cancer therapies. The S-enantiomer of IACS-8968 is a subject of interest for its specific pharmacological properties.
These application notes provide a comprehensive overview of the available information and general protocols for the use of IACS-8968, with a focus on its potential application in mouse models of cancer. It is important to note that publicly available data specifically detailing the dosage and administration of the IACS-8968 S-enantiomer in mouse models is limited. Therefore, the following protocols and data are based on studies using the racemic mixture of IACS-8968 and general practices for administering IDO/TDO inhibitors to mice. Researchers should consider this as a starting point for their own in vivo studies and optimize the dosage and administration route for their specific experimental setup.
Data Presentation
Table 1: In Vivo Dosage and Administration of Racemic IACS-8968 in a Mouse Model
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Combination Therapy | Outcome | Reference |
| IACS-8968 (Racemate) | Subcutaneous bearing mice | Glioma (LN229 and U87 cells) | 5 mg/kg | Not specified | Not specified | Temozolomide (TMZ) 10 mg/kg | Superior anticancer effects and prolonged survival compared to single agents.[1] | Yue et al., 2021 |
Signaling Pathway
The primary mechanism of action for IACS-8968 is the inhibition of IDO1 and TDO, which leads to a reduction in the production of kynurenine and its downstream metabolites. This has a significant impact on the tumor microenvironment by restoring T-cell function and promoting an anti-tumor immune response.
Experimental Protocols
The following are generalized protocols for in vivo studies using IDO/TDO inhibitors in mouse models. These should be adapted and optimized for the specific research question and the this compound.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle solution.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add a small amount of the vehicle to the powder and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution and create a uniform mixture.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
Syngeneic tumor cells (e.g., CT26, B16F10, LLC)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles for subcutaneous injection and oral gavage
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to log phase.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Check cell viability using trypan blue.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation or vehicle control via oral gavage at the determined dosage and schedule.
-
Monitor the body weight and general health of the mice daily.
-
-
Endpoint:
-
Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Protocol 3: Pharmacodynamic Analysis of Kynurenine and Tryptophan Levels
Materials:
-
Plasma and tumor tissue samples from treated and control mice
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
Standards for kynurenine and tryptophan
Procedure:
-
Sample Collection:
-
At a specified time point after the last dose, collect blood via cardiac puncture into EDTA tubes.
-
Centrifuge the blood to separate the plasma.
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Prepare plasma and tumor homogenates for LC-MS/MS analysis according to established protocols. This typically involves protein precipitation followed by centrifugation or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the levels of kynurenine and tryptophan in the prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan (Kyn/Trp) ratio for each sample.
-
Compare the Kyn/Trp ratios between the this compound treated group and the vehicle control group to assess the pharmacodynamic effect of the inhibitor.
-
Experimental Workflow Visualization
References
Application Notes: Western Blot Protocol for IDO1 Inhibition by IACS-8968 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, which together suppress the activity of effector T cells and promote an immunotolerant state, allowing cancer cells to evade immune surveillance.[1][2] The expression of IDO1 can be induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3][4] Given its role in immune escape, IDO1 has emerged as a promising target for cancer immunotherapy.[5][6]
IACS-8968 is a potent dual inhibitor of both IDO1 and tryptophan-2,3-dioxygenase (TDO).[7][8][9] This application note provides a detailed protocol for assessing the inhibitory effect of the IACS-8968 S-enantiomer on IDO1 protein expression in cancer cells using Western blotting. This method allows for the quantitative analysis of IDO1 protein levels following treatment with the inhibitor.
Principle
This protocol describes the in vitro treatment of a cancer cell line, such as HeLa or SKOV-3, known to upregulate IDO1 in response to IFN-γ stimulation.[10][11] Following induction of IDO1 expression, the cells are treated with varying concentrations of the this compound. The inhibitory effect of the compound on IDO1 protein levels is then quantified by Western blot analysis. Cell lysates are prepared, and total protein concentration is determined to ensure equal loading. Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with a specific primary antibody against IDO1. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used for detection via chemiluminescence. The resulting band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in IDO1 protein expression.[12]
Data Presentation
The quantitative data from the densitometric analysis of the Western blots can be summarized in the following tables for clear comparison.
Table 1: Densitometric Analysis of IDO1 Protein Expression
| Treatment | This compound (nM) | IDO1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) |
| Untreated Control | 0 | 150 | 4500 |
| Vehicle Control (DMSO) | 0 | 2500 | 4450 |
| This compound | 1 | 2200 | 4550 |
| This compound | 10 | 1600 | 4400 |
| This compound | 100 | 800 | 4500 |
| This compound | 1000 | 300 | 4480 |
Table 2: Normalized IDO1 Protein Expression and Percent Inhibition
| Treatment | This compound (nM) | Normalized IDO1 Expression (IDO1/β-actin) | Percent Inhibition (%) |
| Untreated Control | 0 | 0.033 | N/A |
| Vehicle Control (DMSO) | 0 | 0.562 | 0 |
| This compound | 1 | 0.484 | 13.9 |
| This compound | 10 | 0.364 | 35.2 |
| This compound | 100 | 0.178 | 68.3 |
| This compound | 1000 | 0.067 | 88.1 |
Mandatory Visualization
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa or SKOV-3 cells
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer
-
Polyvinylidene difluoride (PVDF) or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-IDO1 polyclonal antibody
-
Mouse anti-β-actin monoclonal antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and IDO1 Induction
-
Seed HeLa or SKOV-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for attachment.
-
To induce IDO1 expression, treat the cells with 100 ng/mL of IFN-γ in fresh culture medium.[13]
-
Include an untreated control well (no IFN-γ).
-
Incubate for 24 hours.
2. Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
After the 24-hour IFN-γ induction, remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for an additional 24-48 hours.
3. Protein Extraction
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-IDO1 antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If probing for a loading control, the membrane can be stripped and re-probed with the anti-β-actin antibody following a similar procedure.
6. Data Analysis
-
Quantify the band intensities for IDO1 and the loading control (e.g., β-actin) using densitometry software such as ImageJ.[14][15][16]
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percent inhibition of IDO1 expression for each concentration of the this compound relative to the vehicle-treated control.
Caption: Experimental Workflow for Western Blot Analysis of IDO1 Inhibition.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ulab360.com [ulab360.com]
- 11. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: IACS-8968 S-enantiomer and Temozolomide Combination Therapy in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care treatment involving surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] A significant challenge in GBM treatment is the development of resistance to TMZ.[2][3] Emerging evidence suggests that the tumor microenvironment plays a crucial role in chemoresistance, partly through metabolic pathways that promote immune evasion. One such pathway involves the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), which are frequently overexpressed in glioblastoma.
These enzymes catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby creating an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance. This immunosuppressive state can contribute to resistance to conventional therapies like TMZ.
IACS-8968 is a dual inhibitor of both IDO1 and TDO2. The S-enantiomer of IACS-8968 is a potent inhibitor of these enzymes. By blocking the kynurenine pathway, IACS-8968 S-enantiomer has the potential to restore anti-tumor immunity. This application note describes a hypothesized synergistic interaction between this compound and TMZ for the treatment of glioma cells. The combination is proposed to enhance the cytotoxic effects of TMZ by concurrently targeting the DNA of glioma cells and mitigating the immunosuppressive tumor microenvironment.
Hypothesized Mechanism of Synergistic Action
The proposed synergistic effect of combining this compound with TMZ in glioma cells is based on a two-pronged attack. TMZ induces DNA damage, primarily through methylation, leading to glioma cell apoptosis. However, resistant cells can often survive this initial insult. The overexpression of IDO1 and TDO2 in glioma cells contributes to an immunosuppressive microenvironment, which can further aid in the survival and proliferation of these resistant cells.
By inhibiting IDO1 and TDO2, this compound is hypothesized to:
-
Reverse Immune Suppression: Increase local tryptophan levels and decrease kynurenine levels, thereby restoring the function of tumor-infiltrating immune cells (e.g., cytotoxic T lymphocytes).
-
Enhance TMZ-Induced Apoptosis: A reactivated immune system can more effectively recognize and eliminate glioma cells that have been damaged by TMZ, potentially leading to a more robust and durable anti-tumor response.
This combination therapy aims to simultaneously induce direct cytotoxicity with TMZ and dismantle the tumor's immune-protective shield with this compound, leading to a synergistic anti-glioma effect.
Data Presentation
The following tables represent hypothetical data from key experiments designed to evaluate the synergistic effects of this compound and TMZ combination therapy on glioma cells.
Table 1: In Vitro Cytotoxicity (IC50 Values) in U87MG and T98G Glioma Cell Lines
| Treatment Group | U87MG IC50 (µM) | T98G IC50 (µM) |
| TMZ | 150 | 450 |
| This compound | > 50 | > 50 |
| TMZ + this compound (1 µM) | 75 | 225 |
IC50 values were determined after 72 hours of treatment using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Table 2: Cell Viability of Glioma Cells Treated with TMZ and/or this compound
| Treatment Group | U87MG (% Viability) | T98G (% Viability) |
| Control | 100 ± 5.2 | 100 ± 6.1 |
| TMZ (100 µM) | 65 ± 4.8 | 80 ± 5.5 |
| This compound (1 µM) | 95 ± 3.9 | 98 ± 4.2 |
| TMZ (100 µM) + this compound (1 µM) | 40 ± 3.5 | 55 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction in U87MG Cells
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) |
| Control | 5 ± 1.2 |
| TMZ (150 µM) | 25 ± 3.1 |
| This compound (1 µM) | 8 ± 1.5 |
| TMZ (150 µM) + this compound (1 µM) | 55 ± 4.5 |
Apoptosis was assessed by flow cytometry after 48 hours of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed U87MG or T98G glioma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of TMZ and a fixed concentration of this compound. Treat the cells with monotherapies or the combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed U87MG cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with TMZ, this compound, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
Protocol 3: Western Blot for IDO1 and Cleaved Caspase-3
-
Cell Lysis: Treat glioma cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against IDO1, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothesized signaling pathway of TMZ and this compound combination therapy.
Caption: Experimental workflow for evaluating the combination therapy in vitro.
Caption: Logical relationship illustrating the proposed synergistic effect.
References
Application Notes and Protocols for IACS-8968 S-enantiomer in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the metabolic reprogramming of the TME, driven by enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes catalyze the rate-limiting step in tryptophan catabolism, leading to the depletion of this essential amino acid and the accumulation of immunosuppressive metabolites, primarily kynurenine. This process inhibits the function of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
IACS-8968 is a potent dual inhibitor of both IDO1 and TDO2. By targeting both enzymes, IACS-8968 aims to overcome potential compensatory mechanisms and more effectively restore anti-tumor immunity within the TME. This document provides detailed application notes and experimental protocols for utilizing the S-enantiomer of IACS-8968 to study its effects on the tumor microenvironment. While specific public data on the differential activity between the S- and R-enantiomers of IACS-8968 is limited, the following information is based on available data for the racemic mixture and general protocols for this class of inhibitors.
Mechanism of Action
IACS-8968 S-enantiomer, as a dual IDO1/TDO2 inhibitor, functions by blocking the conversion of tryptophan to kynurenine. This leads to a dual effect on the TME:
-
Tryptophan Restoration: By preventing tryptophan depletion, the inhibitor ensures that effector T cells and NK cells have access to this critical amino acid, which is necessary for their proliferation and cytotoxic function.
-
Kynurenine Reduction: Inhibition of IDO1 and TDO2 decreases the production of kynurenine. Kynurenine and its downstream metabolites are known to activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the generation and function of Tregs and MDSCs. By reducing kynurenine levels, this compound is expected to diminish the immunosuppressive signaling mediated by the kynurenine-AhR axis.
The expected outcome of treatment with this compound is a shift in the TME from an immunosuppressive to an immunopermissive state, thereby enhancing the efficacy of the host's anti-tumor immune response and potentially synergizing with other immunotherapies such as checkpoint inhibitors.
Data Presentation
In Vitro Inhibitory Activity of IACS-8968
| Compound | Target | pIC50 | IC50 (nM) |
| IACS-8968 (Racemate) | IDO1 | 6.43 | ~370 |
| TDO2 | <5 | >10,000 | |
| This compound | IDO1 | 6.43 | ~370 |
| TDO2 | <5 | >10,000 | |
| IACS-8968 R-enantiomer | IDO1 | 6.43 | ~370 |
| TDO2 | <5 | >10,000 |
Note: The pIC50 values are based on commercially available data and may not have been independently verified in peer-reviewed literature. The similar values for the racemate and both enantiomers suggest that either both enantiomers are active or that the activity resides primarily in one and has been attributed to all forms. Further independent characterization is recommended.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes: Immunohistochemical Analysis of Tryptophan 2,3-dioxygenase (TDO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, converting L-tryptophan to N-formyl-L-kynurenine.[1][2][3] While its expression is typically restricted to the liver, TDO is also found in the brain and, significantly, is expressed in a variety of human tumors, including hepatocellular carcinoma and glioblastoma.[2][3][4][5] In the tumor microenvironment, TDO-mediated tryptophan catabolism leads to the production of kynurenine. This metabolite suppresses anti-tumor immune responses by promoting T-cell apoptosis and directing T-cells toward tolerance, thereby facilitating tumor immune evasion.[1][6] This makes TDO a compelling target for cancer immunotherapy.
IACS-8968 is a dual inhibitor of both Indoleamine 2,3-dioxygenase (IDO) and TDO.[7][8] The S-enantiomer, IACS-8968 S-enantiomer, is a specific stereoisomer used in research to investigate the therapeutic potential of TDO/IDO inhibition.[7] Since the two enantiomers of a chiral drug can have different pharmacological properties, studying the specific S-enantiomer is crucial.[9][10]
This document provides a detailed protocol for the immunohistochemistry (IHC) staining of TDO in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This technique is essential for assessing TDO protein expression in preclinical and clinical samples, which can help in stratifying subjects and evaluating the pharmacodynamic effects of TDO inhibitors like this compound.
TDO Signaling Pathway and Inhibition
TDO initiates the kynurenine pathway, which plays a critical role in tumor progression and immune suppression. The catabolism of tryptophan by TDO produces kynurenine, which can activate the aryl hydrocarbon receptor (AhR).[1][11][12] AhR activation leads to downstream signaling that enhances tumor cell survival and suppresses the host's anti-tumor immune response.[6][11] TDO inhibitors such as this compound block the initial step of this pathway, preventing the production of kynurenine and its immunosuppressive effects.
Data Presentation
Inhibitor Specifications
The following table summarizes the properties of the IACS-8968 dual TDO/IDO inhibitor.
| Compound | Target(s) | pIC50 | CAS Number |
| IACS-8968 | IDO, TDO | 6.43 (IDO), <5 (TDO) | Not specified |
| This compound | IDO, TDO | 6.43 (IDO), <5 (TDO) | Not specified |
Data sourced from MedchemExpress.[7][8]
TDO Expression in Human Cancers
Immunohistochemistry has been used to confirm TDO protein expression in various human tumors. The lack of previously validated antibodies has been a challenge, but newer specific monoclonal antibodies have enabled more accurate detection.[4]
| Cancer Type | TDO Expression Details | Reference |
| Hepatocellular Carcinoma | Expressed by most tumor cells in all cases tested (10/10). | [4] |
| Glioblastoma | Expressed in tumor cells in focal areas in some cases (10/39). | [4] |
| Kidney Carcinoma | Expressed in tumor cells in focal areas in a minority of cases (1/10). | [4] |
| Various Cancers | Foci of non-tumoral TDO-expressing cells, identified as pericytes, were found in all tested cancers. | [4] |
| Breast Tumors | TDO2 immune reactivity did not significantly differ between tumor and non-tumor tissues. | [13] |
Experimental Workflow: TDO Immunohistochemistry
The following diagram outlines the major steps for performing IHC on FFPE tissue sections.
Detailed Protocol: TDO Staining for Paraffin-Embedded Tissues
This protocol provides a general guideline for the chromogenic detection of TDO in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-Buffered Saline with Tween-20, TBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Validated anti-TDO antibody
-
Secondary Antibody: HRP-conjugated anti-species secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine) kit
-
Counterstain: Hematoxylin
-
Dehydrating agents and clearing agent (Ethanol series, Xylene)
-
Mounting medium
Procedure
1. Deparaffinization and Rehydration [14][15]
-
Place slides in a 60°C oven for 15-20 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
80% Ethanol: 3 minutes.
-
70% Ethanol: 3 minutes.
-
-
Rinse gently with running distilled water for 5 minutes.
2. Antigen Retrieval [15]
-
Place slides in a container with Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C (e.g., using a microwave, pressure cooker, or water bath) and maintain for 15-20 minutes. Do not allow the solution to boil dry.
-
Remove from heat and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer (TBST) twice for 5 minutes each.
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer twice for 5 minutes each.
-
Protein Block: Apply Blocking Buffer (e.g., 5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Drain the blocking buffer (do not rinse). Apply the anti-TDO primary antibody diluted to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer three times for 5 minutes each.
4. Detection and Visualization [16][17]
-
Chromogen Development: Prepare the DAB substrate solution just before use. Apply to the sections and incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope to avoid overstaining.
-
Rinse slides gently with distilled water to stop the reaction.
-
Counterstaining: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.
-
Rinse gently with running tap water until the water runs clear.
-
"Blue" the sections by dipping them in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.
5. Dehydration and Mounting [15]
-
Dehydrate the sections by sequential immersion:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 1 minute each.
-
-
Clear the sections in two changes of xylene for 2 minutes each.
-
Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before analysis.
Interpretation of Results
-
Positive Staining: TDO protein expression will be indicated by a brown precipitate (from DAB) in the cellular compartment where TDO is localized (typically the cytoplasm).
-
Negative Control: A negative control slide (omitting the primary antibody) should show no specific brown staining.
-
Cellular Localization: Note the subcellular localization of the staining (e.g., cytoplasmic, nuclear).
-
Scoring: Staining intensity and the percentage of positive cells can be semi-quantitatively scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) to compare expression levels across different samples.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications [jcancer.org]
- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 11. Kynurenine produced by tryptophan 2,3-dioxygenase metabolism promotes glioma progression through an aryl hydrocarbon receptor-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the Role of Tryptophan 2,3-Dioxygenase in the Angiogenic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 15. biossusa.com [biossusa.com]
- 16. tissuearray.com [tissuearray.com]
- 17. ptglab.co.jp [ptglab.co.jp]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with IACS-8968 S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent and selective dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion.[1] The S-enantiomer of IACS-8968 is a specific stereoisomer of this compound. IDO1 and TDO are responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[1][2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the differentiation of regulatory T cells (Tregs), thereby allowing cancer cells to escape immune surveillance.[1][3][4]
By inhibiting IDO1 and TDO, IACS-8968 S-enantiomer is designed to restore tryptophan levels and reduce kynurenine production, leading to the revitalization of anti-tumor immune responses.[1][5] This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. These protocols are designed to enable researchers to assess the compound's impact on T cell activation, proliferation, differentiation, and function.
Key Applications
-
Monitoring T cell activation and exhaustion: Assess the expression of key markers associated with T cell activation (e.g., CD69, CD25) and exhaustion (e.g., PD-1, TIM-3, LAG-3) in response to this compound treatment.[6][7][8][9]
-
Quantifying T cell proliferation: Measure the proliferative capacity of T cells in the presence of the inhibitor using dye dilution assays.
-
Analyzing cytokine production: Determine the effect of this compound on the production of key effector cytokines (e.g., IFN-γ, TNF-α) by T cells.[4][10]
-
Characterizing T cell differentiation: Evaluate the lineage commitment of T cells, including the differentiation of naive T cells into effector and memory subsets, as well as the frequency of regulatory T cells (Tregs).
-
Assessing metabolic activity: Indirectly measure the metabolic impact of IDO1/TDO inhibition by assessing downstream functional outputs. A direct kynurenine uptake assay can also be adapted to measure the direct target engagement of the inhibitor.[11]
Data Presentation
The following tables provide a structured overview of expected quantitative data from flow cytometry experiments investigating the effects of this compound. The data presented are representative and based on published findings for similar IDO/TDO inhibitors.
Table 1: Effect of this compound on T Cell Activation and Exhaustion Markers
| Marker | Cell Type | Treatment Group | % Positive Cells (Mean ± SD) |
| CD69 | CD8+ T cells | Vehicle Control | 15.2 ± 2.5 |
| This compound | 35.8 ± 4.1 | ||
| CD25 | CD4+ T cells | Vehicle Control | 20.1 ± 3.2 |
| This compound | 42.5 ± 5.0 | ||
| PD-1 | CD8+ T cells | Vehicle Control | 65.7 ± 7.8 |
| This compound | 30.1 ± 4.9 | ||
| TIM-3 | CD8+ T cells | Vehicle Control | 40.3 ± 5.1 |
| This compound | 18.9 ± 3.3 | ||
| LAG-3 | CD4+ T cells | Vehicle Control | 25.6 ± 3.9 |
| This compound | 12.4 ± 2.1 |
Table 2: Impact of this compound on T Cell Proliferation and Cytokine Production
| Parameter | Cell Type | Treatment Group | Value (Mean ± SD) |
| Proliferation Index | CD8+ T cells | Vehicle Control | 1.2 ± 0.3 |
| This compound | 3.5 ± 0.6 | ||
| IFN-γ MFI | CD8+ T cells | Vehicle Control | 5,200 ± 850 |
| This compound | 15,800 ± 2,100 | ||
| TNF-α MFI | CD4+ T cells | Vehicle Control | 3,100 ± 550 |
| This compound | 9,500 ± 1,200 | ||
| % Foxp3+ of CD4+ | CD4+ T cells | Vehicle Control | 18.5 ± 2.9 |
| This compound | 7.2 ± 1.5 |
Experimental Protocols
Protocol 1: Analysis of T Cell Activation and Exhaustion Markers
This protocol details the immunophenotyping of T cells to assess the expression of activation and exhaustion markers following treatment with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (and vehicle control, e.g., DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Flow cytometer
Proposed Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | APC-Cy7 | T cell lineage |
| CD4 | BV786 | Helper T cell lineage |
| CD8 | BV605 | Cytotoxic T cell lineage |
| CD69 | PE | Early activation marker |
| CD25 | PE-Cy7 | Activation marker |
| PD-1 (CD279) | BV421 | Exhaustion marker |
| TIM-3 (CD366) | PerCP-Cy5.5 | Exhaustion marker |
| LAG-3 (CD223) | APC | Exhaustion marker |
| Live/Dead | Zombie Aqua | Viability |
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add this compound or vehicle control at desired concentrations.
-
Add T cell activation stimuli.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10 minutes at 4°C.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on live, single cells, followed by T cell subsets (CD3+, CD4+, CD8+).
-
Quantify the percentage of positive cells and mean fluorescence intensity (MFI) for each activation and exhaustion marker.
-
Protocol 1 Workflow Diagram.
Protocol 2: T Cell Proliferation Assay using Dye Dilution
This protocol measures T cell proliferation by labeling cells with a fluorescent dye that is diluted with each cell division.
Materials:
-
CellTrace™ Violet or CFSE proliferation dye
-
PBMCs or isolated T cells
-
This compound (and vehicle control)
-
T cell activation stimuli
-
Complete RPMI-1640 medium
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CellTrace™ Violet or CFSE to a final concentration of 1-5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Incubate for 5 minutes on ice.
-
Wash cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Add this compound or vehicle control.
-
Add T cell activation stimuli.
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Acquisition and Analysis:
-
Harvest cells and stain with antibodies for T cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire samples on a flow cytometer.
-
Analyze the data using a proliferation analysis module in your software.
-
Determine the proliferation index, division index, and percentage of divided cells.
-
Protocol 2 Workflow Diagram.
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines produced by T cells.
Materials:
-
PBMCs or T cells treated as in Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Restimulation and Protein Transport Inhibition:
-
Four to six hours before the end of the culture period, add a protein transport inhibitor to the cell cultures.
-
For some protocols, a brief restimulation with PMA and Ionomycin in the presence of the protein transport inhibitor may enhance the cytokine signal.
-
-
Surface Staining:
-
Harvest cells and perform surface staining as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells and resuspend in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash cells twice with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization/Wash buffer containing the intracellular cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
Resuspend in FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the percentage of cytokine-producing cells and the MFI within the CD4+ and CD8+ T cell populations.
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the tumor microenvironment.
IDO/TDO Inhibition Pathway.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of the IDO/TDO inhibitor this compound. By employing these methods, researchers can gain valuable insights into the compound's ability to modulate T cell function and restore anti-tumor immunity. The provided diagrams and tables serve as a guide for experimental design and data interpretation. It is recommended that each assay be optimized for the specific cell types and experimental conditions being used.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 3. benchchem.com [benchchem.com]
- 4. Role of kynurenine in promoting the generation of exhausted CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. agilent.com [agilent.com]
- 10. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IACS-8968 S-enantiomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-enantiomer of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 S-enantiomer and what is its mechanism of action?
A1: this compound is the S-chiral isomer of IACS-8968. It functions as a dual inhibitor of the enzymes IDO1 and TDO2.[1] These enzymes are the first and rate-limiting steps in the kynurenine pathway of tryptophan metabolism.[2][3] By inhibiting IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects associated with tryptophan depletion and kynurenine accumulation in the tumor microenvironment.[2]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 131.11 mM.[4] However, achieving this concentration may require specific handling procedures.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation upon storage can occur, especially at lower temperatures. Before use, it is recommended to bring the vial to room temperature and vortex to ensure the compound is fully redissolved. If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be attempted.[5][6] Always visually inspect the solution for clarity before use.
Q5: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?
A5: This phenomenon, often called "salting out," is common when a compound is transferred from a highly organic solvent like DMSO to an aqueous environment. To minimize precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in your aqueous buffer or medium. A gradual decrease in the DMSO concentration is less likely to cause the compound to crash out of solution. Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity to cells.[5][6]
Troubleshooting Guide: Solubility Issues in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is not dissolving or is only partially soluble in DMSO. | Insufficient agitation or kinetic energy. | Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[5][6] | The compound fully dissolves, resulting in a clear solution. |
| Low temperature of the solvent. | Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[5][6] | Increased kinetic energy helps to overcome the crystal lattice energy of the solid, leading to dissolution. | |
| The desired concentration exceeds the solubility limit. | Prepare a more dilute stock solution. For example, if a 50 mg/mL (131 mM) stock is problematic, try preparing a 25 mg/mL or 10 mg/mL solution. | The compound dissolves completely at a lower concentration. | |
| Hygroscopic DMSO (contains absorbed water). | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.[4][5] | The compound dissolves in the fresh, water-free DMSO. | |
| Solution is hazy or contains visible particulates after initial dissolution. | Compound degradation or presence of impurities. | Verify the purity and integrity of the compound using analytical methods such as HPLC or LC-MS. | Confirmation of compound identity and purity helps to rule out degradation as a cause. |
| Incomplete dissolution. | Repeat the sonication and/or gentle warming steps as described above.[5][6] | All solid material dissolves, and the solution becomes clear. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 50 mg/mL (131.11 mM) | [4] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [4] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [4] |
| pIC₅₀ (IDO) | 6.43 | [4] |
| pIC₅₀ (TDO) | <5 | [4] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the vial containing the powdered this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[5]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[5][6]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[4]
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Media
-
Preparation: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform one or more intermediate dilutions of the DMSO stock in the desired aqueous buffer or cell culture medium.
-
Final Dilution: Add the final, most diluted sample to your experimental setup (e.g., cell culture plate). Gently mix to ensure homogeneity.
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: IACS-8968 S-enantiomer Off-Target Effects
Disclaimer: Specific off-target screening data for the IACS-8968 S-enantiomer, including comprehensive kinase or safety panel profiling, is not publicly available. This technical support center provides a generalized framework and troubleshooting guidance based on common off-target issues observed with small molecule inhibitors in cell lines. The quantitative data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic effects in our cell line treated with the this compound that do not seem to be related to IDO1 or TDO inhibition. What could be the cause?
A1: Unexpected cellular phenotypes can arise from off-target interactions of a compound. Small molecule inhibitors, including enantiomers of chiral molecules, can bind to and modulate the activity of proteins other than their intended targets. This is a known phenomenon in drug development. We recommend performing a broad kinase or receptor panel screening to identify potential off-target interactions.
Q2: How can we confirm if the this compound is engaging with a suspected off-target protein in our cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within a cellular context. This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. An observed thermal shift for a suspected off-target protein in the presence of the this compound would indicate direct binding.
Q3: Our experiments show variable results when trying to replicate published data on IACS-8968. What could be the reason?
A3: In addition to standard experimental variability, discrepancies can arise from the use of the racemic mixture versus a specific enantiomer. The R- and S-enantiomers of a chiral compound can have different biological activities and off-target profiles. Ensure you are using the specific this compound and that its purity is confirmed. Furthermore, cell line-specific expression of off-target proteins can lead to different phenotypic outcomes.
Q4: What are common off-target liabilities for inhibitors targeting metabolic enzymes like IDO1 and TDO?
A4: Inhibitors of metabolic enzymes can sometimes interact with other enzymes that have structurally similar active sites or allosteric regulatory sites. These can include other metabolic enzymes or, more broadly, kinases, phosphatases, and GPCRs. A broad in vitro safety pharmacology panel is the best approach to identify such liabilities early in the discovery process.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased cell viability at concentrations where IDO1/TDO inhibition is not expected to be cytotoxic. | Off-target toxicity through inhibition of essential kinases or other critical cellular proteins. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Conduct a broad kinase screen (e.g., KinomeScan) to identify potential off-target kinases. 3. Use a structurally distinct IDO1/TDO inhibitor as a control to see if the effect is target-specific. 4. If a specific off-target is identified, use siRNA or CRISPR to knock down the off-target and observe if the cytotoxic effect is rescued. |
| Increased cell proliferation in certain cell lines. | Off-target activation of a signaling pathway involved in cell growth. | 1. Analyze key proliferation pathways (e.g., MAPK/ERK, PI3K/Akt) via western blotting for phosphorylation changes. 2. Perform a receptor binding assay panel to check for unintended agonistic activity. |
Issue 2: Altered Gene or Protein Expression Unrelated to the Kynurenine Pathway
| Symptom | Possible Cause | Troubleshooting Steps |
| Changes in the expression of signaling proteins (e.g., transcription factors, cell cycle regulators). | Off-target modulation of upstream signaling kinases or phosphatases. | 1. Perform a phosphoproteomics study to get a global view of altered signaling events. 2. Use pathway-specific inhibitors to dissect the affected signaling cascade. 3. Confirm off-target kinase inhibition with in vitro enzymatic assays. |
Quantitative Data Summary (Hypothetical)
Table 1: Hypothetical Off-Target Kinase Profile of this compound (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| Kinase A | 85 |
| Kinase B | 62 |
| Kinase C | 45 |
| IDO1 (control) | 95 |
| TDO (control) | 30 |
Table 2: Hypothetical IC50 Values for Confirmed Off-Targets
| Target | IC50 (nM) | Assay Type |
| Kinase A | 150 | Biochemical Kinase Assay |
| Kinase B | 800 | Cell-based Phosphorylation Assay |
| IDO1 | 37 | Cell-based Kynurenine Assay |
| TDO | >10,000 | Cell-based Kynurenine Assay |
Experimental Protocols
Broad Kinase Profiling (Example: KinomeScan™)
This method utilizes a competition binding assay to quantify the interaction of a test compound against a large panel of kinases.
-
Assay Principle: Kinases are expressed as fusions with a DNA tag. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
The compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Results are reported as percent of control (DMSO vehicle).
-
For hits of interest, a Kd (dissociation constant) is determined by running a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify target engagement in intact cells.
-
Cell Treatment: Treat cultured cells with the this compound or vehicle control (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: A positive thermal shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Technical Support Center: IACS-8968 S-enantiomer In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the S-enantiomer of IACS-8968 in in vivo experiments. Our aim is to help you overcome common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and why is the S-enantiomer used?
Q2: What is the mechanism of action of IACS-8968?
IACS-8968 works by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes are responsible for the catabolism of the essential amino acid tryptophan into kynurenine. By blocking this pathway, IACS-8968 can help to restore anti-tumor immune responses that are suppressed by tryptophan depletion and the accumulation of kynurenine in the tumor microenvironment.
Signaling Pathway of IDO1/TDO Inhibition
Caption: Mechanism of IACS-8968 in reversing immune suppression.
Q3: What are the recommended storage conditions for IACS-8968 S-enantiomer?
For long-term storage, the powdered form of this compound should be stored at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Formulation
Problem: I am having difficulty dissolving the this compound for in vivo administration, or I am observing precipitation of the compound in my vehicle.
Solution:
IACS-8968 is soluble in DMSO. For in vivo use, it is crucial to use a vehicle that maintains the compound in solution and is well-tolerated by the animals. Below are suggested vehicle formulations. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Recommended Vehicle Formulations:
| Component | Formulation 1 | Formulation 2 |
| Solvent 1 | DMSO | DMSO |
| Solvent 2 | PEG300 or PEG400 | 20% SBE-β-CD in Saline |
| Surfactant | Tween 80 | - |
| Aqueous Base | Saline | - |
Experimental Protocol for Vehicle Formulation:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[1]
-
Formulation 1 (with PEG and Tween 80):
-
Start by adding the required volume of the DMSO stock solution to a sterile tube.
-
Add PEG300 or PEG400 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to reach the final desired volume and concentration.
-
Important: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity in animals.
-
-
Formulation 2 (with SBE-β-CD):
Workflow for Preparing this compound Formulation
Caption: Decision workflow for this compound formulation.
Issue 2: Inconsistent Efficacy or Lack of Response
Problem: I am not observing the expected anti-tumor effects or changes in tryptophan metabolism in my in vivo model.
Possible Causes and Solutions:
-
Suboptimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations of the drug.
-
Troubleshooting: Conduct a dose-response study to determine the optimal dose for your model. A literature search for in vivo studies using IACS-8968 or other IDO/TDO inhibitors can provide a starting point for dosing regimens. For example, in glioma-bearing mice, IACS-8968 has been used in combination with temozolomide (TMZ).[5]
-
-
Poor Bioavailability: The route of administration and formulation may be limiting the amount of drug that reaches the target tissue.
-
Troubleshooting: If using oral gavage, ensure the formulation is optimized for oral absorption. For compounds with low oral bioavailability, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
-
-
Compound Instability: The compound may be degrading in the formulation or after administration.
-
Troubleshooting: Prepare fresh formulations for each experiment. Assess the stability of your formulation by storing it under the intended experimental conditions and measuring the concentration of the active compound over time using an appropriate analytical method like HPLC.
-
-
Model Resistance: The tumor model may not be sensitive to IDO/TDO inhibition.
-
Troubleshooting: Confirm the expression of IDO1 and/or TDO in your tumor model. Models with low or absent expression of these enzymes are unlikely to respond to IACS-8968.
-
Issue 3: Observed Toxicity or Adverse Events
Problem: My animals are showing signs of toxicity, such as weight loss, lethargy, or other adverse effects.
Possible Causes and Solutions:
-
Vehicle Toxicity: The vehicle itself, particularly high concentrations of DMSO, can cause toxicity.
-
Troubleshooting: Reduce the concentration of DMSO in your formulation to the lowest possible level that maintains solubility. Conduct a vehicle-only control group to assess the tolerability of the formulation.
-
-
On-Target Toxicity: Inhibition of the tryptophan metabolism pathway may have systemic effects.
-
Troubleshooting: Reduce the dose of IACS-8968. Monitor the animals closely for signs of toxicity and consider implementing a dose-escalation study to find the maximum tolerated dose (MTD) in your specific model.
-
-
Off-Target Effects: The compound may be interacting with other biological targets.
-
Troubleshooting: While specific off-target effects of IACS-8968 are not well-documented in the provided search results, it is a possibility with any small molecule inhibitor. A lower dose may mitigate these effects.
-
Troubleshooting Logic for In Vivo Experiments
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing IACS-8968 S-enantiomer degradation in solution
This technical support center provides guidance on the proper handling, storage, and analysis of IACS-8968 S-enantiomer to minimize degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
For long-term storage, the solid form of this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Q2: What are the recommended storage conditions for this compound stock solutions?
Vendor information suggests the following storage conditions for stock solutions:
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the primary degradation pathway for this compound in solution?
While specific degradation pathways for this compound have not been detailed in publicly available literature, a primary concern for chiral molecules is racemization . Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). This can occur in solution and may be influenced by factors such as pH, temperature, and the solvent used. Other potential degradation pathways could include hydrolysis or oxidation, depending on the solution conditions.
Q4: How can I prepare a working solution for in vivo experiments?
For in vivo studies, it is recommended to prepare the working solution fresh on the day of use from a recently prepared or properly stored stock solution.[2] A common vehicle for similar compounds is a formulation of DMSO and corn oil.[2] However, the optimal vehicle may vary depending on the specific experimental requirements. It is crucial to ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[2] For studies involving continuous dosing over extended periods (e.g., more than two weeks), careful consideration of the formulation's stability is essential.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Inconsistent results in bioassays could be due to the degradation of the this compound, particularly loss of enantiomeric purity through racemization. The R-enantiomer may have different pharmacological activity, which could interfere with the experimental outcome.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that stock solutions have been stored according to the recommendations (-80°C for ≤6 months, -20°C for ≤1 month).[1]
-
Avoid multiple freeze-thaw cycles.
-
-
Assess Enantiomeric Purity:
-
If possible, analyze the enantiomeric purity of your working solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (see Experimental Protocols section).
-
-
Prepare Fresh Solutions:
-
Always prepare working solutions fresh before each experiment.
-
Issue 2: Precipitation in Working Solution
Precipitation of this compound in your working solution can lead to inaccurate dosing and unreliable experimental data.
Troubleshooting Steps:
-
Check Solubility:
-
Review the solubility information for this compound in your chosen solvent system.
-
-
Aid Dissolution:
-
Use gentle heating or sonication to help dissolve the compound.[2]
-
-
Adjust Formulation:
-
Consider adjusting the solvent composition. For aqueous solutions, ensure the pH is within a range where the compound is stable and soluble.
-
Experimental Protocols
Protocol 1: General Method for Assessing Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for developing a method to determine the enantiomeric purity of this compound. Specific parameters will need to be optimized for your particular instrument and column.
Objective: To separate and quantify the S- and R-enantiomers of IACS-8968.
Materials:
-
This compound sample
-
IACS-8968 R-enantiomer standard (if available) or racemic IACS-8968
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a UV detector
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) known for resolving similar classes of compounds. Polysaccharide-based CSPs are a good starting point.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
The composition of the mobile phase is critical for achieving separation and can be adjusted to optimize resolution.
-
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and the standard/racemic mixture.
-
Monitor the elution profile using a UV detector at a wavelength where IACS-8968 has significant absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the S- and R-enantiomers based on the retention times from the standard/racemic mixture.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = ([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer]) * 100
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents
This table illustrates how you could present data from a stability study. The values are for illustrative purposes only.
| Solvent | Temperature (°C) | Incubation Time (hours) | Initial % ee | Final % ee |
| DMSO | 25 | 24 | 99.8% | 99.5% |
| DMSO | 37 | 24 | 99.8% | 98.2% |
| Ethanol | 25 | 24 | 99.8% | 99.6% |
| PBS (pH 7.4) | 25 | 24 | 99.8% | 97.5% |
| PBS (pH 5.0) | 25 | 24 | 99.8% | 99.1% |
Visualizations
Caption: Potential racemization pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
How to improve the efficacy of IACS-8968 S-enantiomer in xenografts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the IACS-8968 S-enantiomer in xenograft models. Our goal is to help you optimize your experimental design and improve the efficacy of this dual indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitor in your preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during xenograft experiments with this compound and similar metabolic inhibitors.
| Issue | Potential Causes | Recommended Solutions |
| Suboptimal Tumor Growth Inhibition | - Inadequate Dosing or Scheduling: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations. - Poor Bioavailability: Issues with formulation or route of administration can limit drug exposure. - Tumor Model Resistance: The selected xenograft model may have intrinsic or acquired resistance to IDO/TDO inhibition. - Compensatory Pathways: Upregulation of other metabolic or survival pathways in the tumor cells. | - Dose-Escalation Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor drug concentrations and correlate with kynurenine reduction. - Formulation Optimization: Ensure the compound is fully solubilized and stable in the vehicle. Consider alternative delivery routes if oral bioavailability is low. - Combination Therapy: Combine this compound with other agents, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), chemotherapy, or radiation.[1][2] - Characterize Your Model: Confirm the expression of IDO1 and/or TDO in your xenograft model. |
| High Variability in Tumor Growth Between Animals | - Inconsistent Tumor Implantation: Variation in the number of cells injected, injection site, or technique. - Differences in Animal Health: Underlying health issues can affect drug metabolism and tumor progression. - Inconsistent Drug Administration: Variability in gavage or injection technique. | - Standardize Implantation Protocol: Ensure consistent cell viability, injection volume, and anatomical location. - Animal Health Monitoring: Closely monitor animal weight and overall health. Exclude animals that show signs of illness unrelated to the tumor or treatment. - Proper Training: Ensure all personnel are proficient in the chosen drug administration technique. |
| Toxicity or Adverse Effects in Animals | - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Off-Target Effects: The compound may have unintended biological effects at the administered dose. - Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). | - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation. - Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration. - Monitor for Clinical Signs: Regularly observe animals for signs of toxicity such as weight loss, lethargy, or ruffled fur. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1 and TDO, this compound blocks the conversion of tryptophan to kynurenine. This leads to a reduction in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. The depletion of kynurenine, an immunosuppressive metabolite, can restore the function of immune effector cells, such as T cells, leading to an anti-tumor immune response.
Q2: Why is a dual IDO1/TDO inhibitor potentially more effective than a selective IDO1 inhibitor?
A2: Some tumors may express both IDO1 and TDO, or they may upregulate TDO as a compensatory mechanism when IDO1 is inhibited.[1][2] A dual inhibitor like this compound can therefore provide a more complete blockade of the kynurenine pathway, leading to a more robust anti-tumor effect compared to a selective IDO1 inhibitor.
Q3: What type of xenograft models are most suitable for testing this compound?
A3: Syngeneic tumor models in immunocompetent mice are the most appropriate for evaluating the efficacy of this compound, as its mechanism of action is primarily immune-mediated. Human xenograft models in immunodeficient mice (e.g., nude or SCID mice) are generally not suitable for assessing the immunotherapeutic effects of this compound, unless humanized mouse models (engrafted with human immune cells) are used.
Q4: What are the recommended combination therapies with this compound?
A4: Preclinical studies with other dual IDO/TDO inhibitors have shown synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[1][2] Combination with certain chemotherapies or radiation therapy may also enhance efficacy.
Q5: How can I monitor the pharmacodynamic effects of this compound in my xenograft study?
A5: The primary pharmacodynamic marker for this compound is the reduction of kynurenine levels. You can measure kynurenine and tryptophan concentrations in plasma and tumor tissue using methods like LC-MS/MS. A significant decrease in the kynurenine-to-tryptophan ratio is indicative of target engagement.
Quantitative Data from Preclinical Studies with a Dual IDO1/TDO2 Inhibitor (AT-0174)
The following tables summarize efficacy data from preclinical studies of AT-0174, a dual IDO1/TDO2 inhibitor with a similar mechanism of action to this compound. This data can be used as a reference for designing your own experiments.
Table 1: Median Survival in a Cisplatin-Resistant NSCLC Syngeneic Mouse Model [1][2]
| Treatment Group | Median Survival (Days) |
| Vehicle Control | Not Reported |
| Selective IDO1 Inhibitor | 32 |
| AT-0174 (Dual Inhibitor) | 36 |
| Anti-PD-1 Antibody | 35 |
| AT-0174 + Anti-PD-1 Antibody | 50 |
Table 2: Dosing Information for Dual IDO/TDO Inhibitors in Preclinical Models
| Compound | Dose and Route of Administration | Xenograft Model | Reference |
| AT-0174 | 170 mg/kg, P.O., daily | Cisplatin-Resistant NSCLC | [1][2] |
| CMG017 | Not specified, P.O., daily | Not specified | [1] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Implantation:
-
Culture your chosen murine cancer cell line (e.g., LLC, B16F10, CT26) in the recommended medium.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Inject the appropriate number of cells (typically 1x10^5 to 1x10^6) subcutaneously or orthotopically into the flank of immunocompetent mice (e.g., C57BL/6, BALB/c).
-
-
Animal Acclimation and Randomization:
-
Allow the animals to acclimate for at least one week before tumor cell implantation.
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle for similar compounds is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Ensure the compound is fully suspended.
-
Administer the this compound or vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival, and pharmacodynamic analysis of kynurenine and tryptophan levels in plasma and tumors.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect blood and tumor tissue.
-
Process the samples for analysis of kynurenine and tryptophan concentrations using LC-MS/MS.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the kynurenine pathway.
Experimental Workflow
References
Technical Support Center: IACS-8968 S-enantiomer Stability and Storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability testing and storage conditions for the IACS-8968 S-enantiomer. The following question-and-answer format addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. For the solid (powder) form, long-term storage at -20°C for up to 3 years is recommended. For shorter durations, storage at 4°C for up to 2 years is acceptable. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][2]
Q2: I left the solid compound at room temperature for a few hours. Is it still viable?
A2: While detailed quantitative data on short-term room temperature stability is not publicly available, it is generally advisable to minimize such exposures. For the solid form, a brief period at room temperature is unlikely to cause significant degradation. However, for solutions, it is critical to minimize time outside of recommended storage temperatures. If there is any concern about the compound's integrity, a purity analysis is recommended.
Q3: My this compound is not dissolving well. What can I do?
A3: this compound is reported to be soluble in DMSO. If you experience solubility issues, gentle warming or sonication can be used to aid dissolution. Ensure that the DMSO is of high purity and anhydrous, as the compound is hygroscopic and the presence of water can affect solubility. For in vivo experiments, working solutions should be prepared fresh on the day of use.[3]
Q4: I am observing inconsistent results in my cellular assays. Could this be a stability issue?
A4: Yes, variability in experimental outcomes can be an indicator of compound degradation. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, pH, light exposure) should be considered. If variability persists, performing a stability study of the compound in your experimental medium is advised.
Q5: How can I verify the purity and enantiomeric integrity of my this compound?
A5: A stability-indicating analytical method is necessary to assess purity and degradation. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. To specifically confirm the enantiomeric purity and rule out racemization, a chiral HPLC method would be required.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature (°C) | Recommended Maximum Duration |
| Solid (Powder) | -20 | 3 years |
| 4 | 2 years | |
| In Solvent | -80 | 6 months |
| -20 | 1 month |
Experimental Protocols: General Workflow for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods. While a specific protocol for this compound is not publicly available, a general workflow is provided below.
Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as reverse-phase HPLC with a UV detector. The method should be capable of separating the parent compound from any degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
-
Method Validation: Once the separation is achieved, the analytical method should be validated according to ICH guidelines to be considered "stability-indicating."
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts related to the stability and handling of this compound.
Caption: Storage decision workflow for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: IACS-8968 and Enantiomeric Purity in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the glutaminase inhibitor IACS-8968. A critical point of clarification is that publicly available scientific literature and patents identify IACS-8968 as the R-enantiomer . There is currently no available data detailing a corresponding S-enantiomer or its specific toxicity profile in animal studies.
This resource addresses potential issues that may arise during in vivo experiments, such as unexpected toxicity, which could be misinterpreted as being related to enantiomeric impurity. The following troubleshooting guides and FAQs are designed to help identify and mitigate common challenges in preclinical assessments of potent enzyme inhibitors like IACS-8968.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected toxicity in our animal studies with IACS-8968. Could this be due to the presence of an S-enantiomer?
A1: While enantiomeric impurity is a valid consideration in drug development, there is no published evidence to suggest that an S-enantiomer of IACS-8968 is responsible for toxicity. IACS-8968 is specifically the R-enantiomer. Higher than expected toxicity is more likely to stem from other factors such as:
-
Vehicle Formulation: The solubility and stability of the compound in the chosen vehicle can significantly impact its bioavailability and toxicity.
-
Dosing Regimen: The dose, frequency, and route of administration may need optimization for the specific animal model.
-
Animal Model: The species, strain, age, and health status of the animals can all influence their response to the compound.
-
Target-Related Toxicity: As a potent glutaminase inhibitor, on-target effects in sensitive tissues could be the source of the observed toxicity.
Q2: What are the common types of toxicities observed with glutaminase inhibitors in animal models?
A2: Glutaminase inhibitors can exhibit a range of on-target toxicities due to their mechanism of action, which involves blocking the conversion of glutamine to glutamate. This can impact rapidly dividing cells and neuronal tissues that rely on glutaminolysis. Commonly reported, though not specific to an "S-enantiomer", potential toxicities could include:
-
Neurological Effects: Seizures, tremors, or ataxia due to the role of glutamate as a primary excitatory neurotransmitter.
-
Gastrointestinal Toxicity: Diarrhea, weight loss, and intestinal mucositis, as the GI tract has a high rate of cell turnover and glutamine metabolism.
-
Hematological Effects: Changes in blood cell counts.
-
Renal Toxicity: Potential for kidney damage.
Q3: How can we troubleshoot the vehicle formulation for in vivo studies with IACS-8968?
A3: If you suspect the vehicle is contributing to toxicity, consider the following troubleshooting steps:
-
Assess Vehicle Toxicity Alone: Dose a control group of animals with the vehicle only to determine its baseline toxicity.
-
Evaluate Compound Solubility and Stability: Ensure IACS-8968 is fully dissolved and stable in the chosen vehicle. Precipitation of the compound can lead to inconsistent exposure and local tissue irritation.
-
Test Alternative Vehicles: If the current vehicle is problematic, explore alternative formulations. Common vehicles for preclinical studies include solutions with varying percentages of DMSO, PEG, Tween 80, and saline. The table below outlines some common vehicle components and their properties.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
This guide provides a systematic approach to troubleshooting unexpected toxicity during animal studies.
Table 1: Troubleshooting Protocol for Unexpected Toxicity
| Step | Action | Rationale |
| 1 | Confirm Compound Identity and Purity | Verify the identity, purity, and enantiomeric excess (for the R-enantiomer) of the IACS-8968 batch using analytical methods like HPLC and mass spectrometry. |
| 2 | Review Dosing Procedure | Double-check dose calculations, formulation preparation, and administration technique to rule out dosing errors. |
| 3 | Evaluate Vehicle and Formulation | Conduct a vehicle-only toxicity study. Assess the physical and chemical stability of the dosing formulation. |
| 4 | Implement a Dose De-escalation Study | If toxicity is observed at the initial doses, conduct a study with lower doses to identify a maximum tolerated dose (MTD). |
| 5 | Monitor Animal Health Closely | Implement a more frequent and detailed clinical observation schedule to catch early signs of toxicity. This can include daily body weight measurements, food and water intake, and clinical scoring for specific adverse effects. |
| 6 | Conduct Pharmacokinetic (PK) Analysis | Measure the plasma concentration of IACS-8968 over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. This can reveal if unexpected toxicity is due to higher than anticipated exposure. |
| 7 | Perform Histopathology | At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of key organs to identify any tissue damage. |
Experimental Protocols
Protocol 1: General Protocol for a Maximum Tolerated Dose (MTD) Study in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., BALB/c mice or Sprague-Dawley rats), of a specific age and sex. Acclimate the animals for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5 animals per group), including a vehicle control group.
-
Dose Selection: Based on any existing in vitro cytotoxicity data or literature on similar compounds, select a range of doses. A common starting point might be a 3-fold or 5-fold dose escalation schedule.
-
Formulation Preparation: Prepare the dosing formulations of IACS-8968 in the chosen vehicle. Ensure homogeneity and stability of the formulation.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Monitor the animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress. Record body weights daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or any mortality. The study duration can vary, often from 7 to 14 days for an acute MTD study.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals and collect key organs for histopathological analysis to identify any microscopic tissue changes.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to preclinical toxicity assessment.
Caption: Workflow for an in vivo maximum tolerated dose (MTD) study.
Caption: Logical diagram for troubleshooting unexpected in vivo toxicity.
Validation & Comparative
A Comparative Analysis of IACS-8968 Enantiomers in Targeting the IDO1/TDO2 Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By inhibiting IDO1 and TDO2, IACS-8968 aims to restore anti-tumor immunity. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images: the S-enantiomer and the R-enantiomer. In drug development, it is crucial to understand the pharmacological properties of individual enantiomers, as they can exhibit significant differences in efficacy, pharmacokinetics, and toxicity.
This guide provides a comparative overview of the S- and R-enantiomers of IACS-8968. However, it is important to note that publicly available data specifically detailing the comparative efficacy of the individual enantiomers of IACS-8968 is limited. The inhibitory data currently available is for the racemic mixture.
Quantitative Data on Inhibitory Potency
While specific inhibitory concentrations (IC50) or pIC50 values for the individual S- and R-enantiomers of IACS-8968 are not detailed in publicly accessible scientific literature or databases, the data for the racemic mixture is provided as a benchmark.
| Compound | Target | pIC50 |
| IACS-8968 (Racemate) | IDO1 | 6.43 |
| TDO2 | <5 |
Note: The pIC50 value represents the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The available data suggests that racemic IACS-8968 is a potent inhibitor of IDO1.
Mechanism of Action: The Kynurenine Pathway
Both IDO1 and TDO2 catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound immunosuppressive effects.
-
Tryptophan Depletion: Stalls the proliferation of effector T cells, which are critical for anti-tumor immunity.
-
Kynurenine Accumulation: Promotes the generation and activity of regulatory T cells (Tregs), which suppress the function of effector T cells, and induces apoptosis in effector T cells.
By inhibiting both IDO1 and TDO2, IACS-8968 is designed to block these immunosuppressive mechanisms, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Figure 1: Signaling pathway of IDO1/TDO2 inhibition by IACS-8968.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against IDO1 and TDO2. Specific parameters may vary between laboratories.
Recombinant Human IDO1/TDO2 Biochemical Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 or TDO2 and the inhibitory effect of the test compound.
Workflow:
Figure 2: Workflow for a typical IDO1/TDO2 biochemical assay.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme: Recombinant human IDO1 or TDO2.
-
Substrate: L-Tryptophan.
-
Test Compounds: IACS-8968 S-enantiomer and R-enantiomer dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: 30% (w/v) trichloroacetic acid.
-
Detection Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, cofactors, and the test compound at various concentrations.
-
Add the recombinant enzyme to initiate a pre-incubation period.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add Ehrlich's reagent and incubate to allow for color development.
-
Measure the absorbance at approximately 480 nm using a plate reader.
-
-
Data Analysis:
-
The concentration of kynurenine produced is proportional to the absorbance.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based IDO1/TDO2 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO2 activity within a cellular context, providing insights into cell permeability and off-target effects.
Methodology:
-
Cell Culture:
-
Use a human cell line that expresses the target enzyme. For example, SKOV-3 ovarian cancer cells are often used for IDO1, as its expression can be induced by interferon-gamma (IFN-γ). Cell lines endogenously expressing TDO2, such as some glioblastoma cell lines, can also be utilized.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.
-
Treat the cells with various concentrations of the IACS-8968 enantiomers for a short period (e.g., 1 hour).
-
Add L-tryptophan to the cell culture medium and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the same colorimetric method with Ehrlich's reagent as described in the biochemical assay, or by using LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.
-
Conclusion
IACS-8968 is a promising dual inhibitor of IDO1 and TDO2 with the potential to overcome a key mechanism of tumor-induced immunosuppression. While the inhibitory activity of the racemic mixture against IDO1 is well-documented, a detailed public comparison of the efficacy of the S- and R-enantiomers is currently lacking. The characterization of individual enantiomers is a critical step in the drug development process, as it can lead to a therapeutic agent with an improved efficacy and safety profile. Further studies are required to elucidate the specific contributions of the S- and R-enantiomers of IACS-8968 to its overall pharmacological activity. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.
Validating the Dual Inhibition of IDO1 and TDO by IACS-8968 S-enantiomer: A Comparative Guide
This guide provides a comprehensive comparison of the IACS-8968 S-enantiomer with other notable indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and pathway visualizations to support further research and development in the field of cancer immunotherapy.
Performance Comparison of IDO1 and TDO Inhibitors
The this compound has been identified as a dual inhibitor of both IDO1 and TDO.[1][2][3][4] To objectively assess its performance, this section presents a quantitative comparison of its inhibitory activity against that of other well-characterized IDO1 inhibitors, including Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919).
| Inhibitor | Target(s) | IDO1 IC50/EC50 (nM) | TDO IC50 (nM) | Selectivity for IDO1 over TDO | Mechanism of Action |
| This compound | IDO1/TDO | ~371 | >10,000 | ~27-fold | Not Specified |
| Epacadostat (INCB024360) | IDO1 | 10[5] | >100,000 | >10,000-fold | Potent and selective reversible inhibitor |
| Linrodostat (BMS-986205) | IDO1 | 1.7[6] | >2000[6] | >1176-fold | Irreversible inhibitor[6] |
| Navoximod (GDC-0919) | IDO1 | 75 (EC50)[7][8][9] | Not Specified | Not Specified | Potent inhibitor[7][8][9] |
Note: The pIC50 of 6.43 for this compound against IDO1 was converted to an approximate IC50 of 371 nM. The pIC50 of <5 for TDO corresponds to an IC50 of >10,000 nM.
Experimental Protocols
This section details the methodologies for key experiments typically employed in the evaluation of IDO1 and TDO inhibitors.
Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1 and TDO.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO enzymes are used. The substrate, L-tryptophan, is prepared in a suitable assay buffer.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the respective enzyme (IDO1 or TDO), L-tryptophan, and a cofactor/reducing agent mix (e.g., ascorbic acid and methylene blue).
-
Inhibitor Addition: The test compound, such as this compound, is serially diluted and added to the wells. Control wells with no inhibitor are included.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The product of the enzymatic reaction, kynurenine, is quantified. This can be done through various methods, including measuring the absorbance at a specific wavelength (e.g., 321 nm) or using a colorimetric assay after chemical derivatization.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.
Methodology:
-
Cell Culture: A human cell line that expresses IDO1 (e.g., HeLa or SK-OV-3) or TDO (e.g., A549) is used. For IDO1, expression is often induced by treating the cells with interferon-gamma (IFN-γ).
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test inhibitor.
-
Substrate Addition: L-tryptophan is added to the cell culture medium.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: The supernatant from each well is collected, and the concentration of kynurenine is measured using a colorimetric method (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS/MS.
-
Data Analysis: The effective concentration that reduces kynurenine production by 50% (EC50) is determined by plotting the kynurenine concentration against the inhibitor concentration.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are typically used. A syngeneic tumor cell line that expresses IDO1 (e.g., B16-F10 melanoma or CT26 colon carcinoma) is implanted subcutaneously or orthotopically.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at different dose levels and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, blood and tumor tissue can be collected to measure the levels of tryptophan and kynurenine to assess target engagement.
-
Immune Cell Profiling: Tumors and draining lymph nodes can be analyzed by flow cytometry to assess changes in the populations of various immune cells (e.g., CD8+ T cells, regulatory T cells).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Survival studies may also be conducted.
Visualizations
IDO/TDO Signaling Pathway
Caption: The IDO1/TDO signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for the validation of IDO1/TDO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IDO | TargetMol [targetmol.com]
- 3. This compound (IDO/TDO Inhibitor (S-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
In Vivo Target Engagement of Novel Cancer Metabolism Inhibitors: A Comparative Overview
A Note on IACS-8968: Initial research indicates that IACS-8968 and its enantiomers are potent dual inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), not glutaminase.[1][2][3][4] This guide will provide information on the in vivo validation of target engagement for IDO/TDO inhibitors, using IACS-8968 as an example, and will also present a comparative overview of a well-characterized glutaminase inhibitor, CB-839 (Telaglenastat), to address the broader interest in targeting cancer metabolism.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer metabolism inhibitors.
Section 1: IACS-8968 S-enantiomer and IDO/TDO Inhibition
The tryptophan metabolic pathway, regulated by the enzymes IDO1 and TDO2, is a critical pathway in cancer immunology. Tumor cells can exploit this pathway to create an immunosuppressive microenvironment. IACS-8968 is a dual inhibitor of these enzymes.[1][3]
Signaling Pathway of IDO/TDO
The following diagram illustrates the kynurenine pathway of tryptophan metabolism, which is targeted by IACS-8968.
In Vivo Validation of IACS-8968 Target Engagement
Experimental Workflow for In Vivo Target Engagement:
Experimental Protocol:
-
Animal Model: Utilize mice bearing tumors known to express IDO1 (e.g., MC38 colon carcinoma) or with high liver TDO2 activity.
-
Drug Administration: Administer the this compound orally to the treatment group, while the control group receives a vehicle.
-
Sample Collection: At predetermined time points following administration, collect blood plasma, tumor tissue, and liver tissue.
-
Metabolite Extraction and Analysis: Extract metabolites from the collected samples and quantify the levels of tryptophan and kynurenine using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the kynurenine/tryptophan ratio between the treated and control groups. Successful target engagement is indicated by a significant reduction in this ratio in the treated group.[5][6]
Preclinical Efficacy of IACS-8968:
In preclinical studies involving glioma models, IACS-8968 has demonstrated the ability to enhance the anti-cancer effects of chemotherapy.[4] Co-treatment with IACS-8968 and temozolomide (TMZ) resulted in increased cytotoxicity, suppressed colony formation, and reduced invasion of glioma cells.[4] In vivo, the combination therapy led to superior anti-cancer effects and prolonged the survival of tumor-bearing mice.[4]
Section 2: Glutaminase Inhibition with CB-839 (Telaglenastat)
Glutaminase is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[7][8] This process is vital for the growth and survival of many tumor cells. CB-839 is a potent and selective inhibitor of glutaminase 1 (GLS1).[9]
Signaling Pathway of Glutaminase
The following diagram illustrates the role of glutaminase in cancer cell metabolism.
In Vivo Validation of CB-839 Target Engagement
Validation of CB-839's target engagement in vivo can be achieved through various methods, including metabolic imaging and analysis of downstream metabolic changes.
Experimental Protocol using Hyperpolarized Magnetic Resonance:
One advanced method for in vivo target engagement is hyperpolarized magnetic resonance imaging, which can detect real-time metabolic changes.[10]
-
Animal Model: Use a relevant cancer model, such as an acute myeloid leukemia (AML) mouse model.[10]
-
Treatment: Administer CB-839 to the treatment group.
-
Hyperpolarized Pyruvate Injection: Inject hyperpolarized [1-¹³C]pyruvate into the animals.
-
Magnetic Resonance Spectroscopy: Acquire ¹³C magnetic resonance spectra to measure the conversion of pyruvate to lactate.
-
Data Analysis: A reduction in the conversion of hyperpolarized pyruvate to lactate in the treated group indicates successful target engagement, as glutaminase inhibition reduces the levels of NADH required for this conversion.[10]
Comparative Data Summary
The following table summarizes the key characteristics of IACS-8968 and CB-839.
| Feature | IACS-8968 | CB-839 (Telaglenastat) |
| Target(s) | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO)[1][2][3] | Glutaminase 1 (GLS1)[9] |
| Mechanism of Action | Inhibits tryptophan catabolism, reducing kynurenine production and immunosuppression. | Inhibits the conversion of glutamine to glutamate, disrupting the TCA cycle and glutathione synthesis.[7][9] |
| In Vivo Target Engagement Biomarker | Decreased plasma and tumor kynurenine/tryptophan ratio.[5] | Reduced conversion of hyperpolarized pyruvate to lactate; decreased downstream metabolites like glutamate and α-ketoglutarate.[9][10] |
| Reported In Vivo Effects | Enhanced anti-tumor efficacy of chemotherapy in glioma models.[4] | Reduced cell proliferation and viability in AML models.[10] |
Conclusion
The in vivo validation of target engagement is a critical step in the preclinical development of novel cancer therapeutics. For IDO/TDO inhibitors like IACS-8968, this is typically assessed by measuring changes in the kynurenine/tryptophan ratio. For glutaminase inhibitors such as CB-839, methods can range from direct measurement of downstream metabolites to advanced imaging techniques like hyperpolarized magnetic resonance. While both classes of drugs target cancer metabolism, they do so through distinct mechanisms, necessitating different approaches for validating their in vivo activity. Understanding these differences is essential for the accurate interpretation of preclinical data and the successful clinical translation of these promising anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 10. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of IDO1/TDO Inhibition: A Comparative Guide to IACS-8968 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dual indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitor, IACS-8968, and its S-enantiomer, alongside other key inhibitors in the field. This document aims to offer an objective look at the available data to inform future research and development.
A critical challenge in evaluating the reproducibility of published results for the IACS-8968 S-enantiomer is the limited availability of specific preclinical data in peer-reviewed literature. Most of the current in-depth clinical and preclinical data focuses on other IDO1 inhibitors such as Epacadostat and Linrodostat. The primary available study utilizing IACS-8968 employed the racemic mixture, not the specific S-enantiomer. This guide, therefore, synthesizes the available information on the racemic IACS-8968 and provides a comparative landscape against more clinically advanced alternatives.
Comparative Analysis of IDO1/TDO Inhibitors
The following table summarizes the key characteristics of IACS-8968 and two other significant IDO1 inhibitors, Epacadostat and Linrodostat. This data is compiled from various preclinical and clinical studies to provide a clear, comparative overview.
| Feature | IACS-8968 (Racemate) | Epacadostat (INCB024360) | Linrodostat (BMS-986205) |
| Target(s) | IDO1 and TDO | IDO1 | IDO1 |
| Mechanism of Action | Dual inhibitor | Competitive inhibitor of IDO1.[1] | Irreversible inhibitor of IDO1.[2] |
| Reported IC50 | pIC50 of 6.43 for IDO1 and <5 for TDO. | ~10 nM for IDO1.[3] | ~1.7 nM for IDO1.[2] |
| Clinical Development Status | Preclinical | Investigational; Phase 3 trial halted.[1] | Investigational; Multiple clinical trials.[4][5] |
| Key Published Findings | In combination with TMZ, showed enhanced anti-tumor effects in glioma models. | Failed to meet primary endpoint in a Phase 3 trial for melanoma in combination with pembrolizumab.[1] | Has shown dose-dependent efficacy and favorable pharmacokinetics in clinical studies. |
Signaling Pathway and Experimental Workflow
The therapeutic targeting of IDO1 and TDO is centered on overcoming tumor-induced immunosuppression. These enzymes are crucial in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine and its metabolites. These metabolites actively suppress effector T-cells and promote the differentiation of regulatory T-cells (Tregs), thereby allowing the tumor to evade immune destruction. Inhibitors like IACS-8968 aim to block this pathway, restore T-cell function, and enhance anti-tumor immunity.
Caption: The IDO1/TDO signaling pathway in the tumor microenvironment.
The following diagram outlines a general experimental workflow for evaluating the efficacy of an IDO1/TDO inhibitor in a preclinical setting, based on the methodologies observed in related studies.
Caption: A generalized preclinical experimental workflow for an IDO1/TDO inhibitor.
Experimental Protocols
While a detailed, step-by-step protocol for the use of the this compound is not available in the public domain, the following methodologies are based on a study that utilized the racemic mixture of IACS-8968 in glioma models.
In Vitro Cell Viability and Apoptosis Assays:
-
Cell Culture: Human glioma cell lines (e.g., LN229 and U87) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of IACS-8968, the chemotherapeutic agent temozolomide (TMZ), or a combination of both.
-
Viability Assessment: Cell viability can be determined using assays such as the MTT or CellTiter-Glo assay after a specified incubation period (e.g., 48-72 hours).
-
Apoptosis Analysis: Apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide.
In Vivo Xenograft Mouse Model:
-
Cell Implantation: Human glioma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: vehicle control, IACS-8968 alone (e.g., 5 mg/kg), TMZ alone (e.g., 10 mg/kg), and a combination of IACS-8968 and TMZ. Treatments are typically administered via oral gavage or intraperitoneal injection for a specified duration.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry to assess biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Kynurenine Measurement:
-
Sample Collection: Plasma or tumor tissue homogenates are collected from treated and control animals.
-
Analysis: The concentration of kynurenine can be measured using methods such as high-performance liquid chromatography (HPLC) or ELISA kits.
Conclusion
The reproducibility of published findings is a cornerstone of scientific advancement. In the case of the this compound, the current body of peer-reviewed literature is insufficient to conduct a direct reproducibility analysis. The available data on the racemic mixture of IACS-8968 suggests potential efficacy in combination with chemotherapy in glioma models. However, for researchers considering this compound, it is crucial to be aware of the limited public data for the specific S-enantiomer.
In contrast, other IDO1 inhibitors like Epacadostat and Linrodostat have a more extensive history of preclinical and clinical evaluation, providing a richer dataset for comparison, albeit with mixed clinical outcomes. This guide highlights the need for further publication of preclinical data on the this compound to allow for a more thorough and objective comparison and to facilitate the independent validation of its therapeutic potential.
References
- 1. Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IACS-8968 S-enantiomer and Linrodostat for Preclinical Cancer Research
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the tryptophan-catabolizing enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), has emerged as a promising strategy to overcome tumor-induced immunosuppression. This guide provides a detailed head-to-head comparison of two investigational inhibitors: the S-enantiomer of IACS-8968, a dual IDO/TDO inhibitor, and linrodostat (BMS-986205), a selective IDO1 inhibitor. This objective analysis, supported by available preclinical data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Mechanism of Action: A Tale of Two Selectivities
The fundamental difference between the IACS-8968 S-enantiomer and linrodostat lies in their target selectivity. Linrodostat is a highly potent and selective irreversible inhibitor of IDO1.[1][2] By specifically targeting IDO1, it aims to restore the local tryptophan concentration and abrogate the production of the immunosuppressive metabolite kynurenine within the tumor microenvironment.[1]
In contrast, IACS-8968 is a dual inhibitor of both IDO and TDO.[3] While specific data for the S-enantiomer is limited in publicly available literature, the parent compound demonstrates inhibitory activity against both enzymes.[3] This dual-targeting approach is predicated on the hypothesis that inhibiting both IDO1 and TDO, which can be co-expressed in some tumors, may provide a more comprehensive blockade of the kynurenine pathway and potentially overcome resistance mechanisms associated with the upregulation of one enzyme when the other is inhibited.[4][5]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for both compounds based on preclinical studies. It is important to note that direct head-to-head comparative studies are not available in the public domain; therefore, these data are compiled from separate investigations.
Table 1: In Vitro Potency
| Compound | Target(s) | Assay | IC50 / pIC50 | Reference(s) |
| Linrodostat (BMS-986205) | IDO1 | IDO1-HEK293 cells | 1.1 nM | [1][2] |
| IDO1 | HeLa cells | 1.7 nM | [2] | |
| TDO | TDO-HEK293 cells | >2000 nM | [2] | |
| IACS-8968 (parent compound) | IDO | Enzymatic Assay | pIC50: 6.43 | [3] |
| TDO | Enzymatic Assay | pIC50: <5 | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for the specific S-enantiomer of IACS-8968 is not publicly available.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| Linrodostat (BMS-986205) | SKOV-3 and Jurkat clone E6-1 cells | Cell Viability | Reduction in viable cells | IC50: 6.3 µM (induces cell death) | [1] |
| IACS-8968 (parent compound) | Not specified | Not specified | Not specified | No publicly available data |
Clinical Development Landscape
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key assays used in the evaluation of IDO/TDO inhibitors.
In Vitro IDO1/TDO Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer, L-tryptophan (substrate), and a reducing agent like ascorbic acid.
-
Enzyme Preparation: Use purified recombinant human IDO1 or TDO enzyme.
-
Inhibitor Addition: Add the test compound (e.g., this compound or linrodostat) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Kynurenine Measurement: The product, N-formylkynurenine, is hydrolyzed to kynurenine by TCA. Kynurenine levels are then quantified using a colorimetric assay with Ehrlich's reagent (p-dimethylaminobenzaldehyde) or by LC-MS.
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50).
Cellular Kynurenine Production Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Culture: Plate cells known to express IDO1 (e.g., HeLa or SKOV-3) in a 96-well plate.
-
IDO1 Induction: Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment: Treat the induced cells with varying concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a further 24-72 hours to allow for tryptophan catabolism.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the colorimetric method described above or by LC-MS.
-
Data Analysis: Determine the effective concentration of the inhibitor that reduces kynurenine production by 50% (EC50).
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of an IDO1 inhibitor to restore T-cell proliferation in an immunosuppressive environment.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture Setup: Co-culture the PBMCs from the two donors. In a one-way MLR, the "stimulator" cells from one donor are irradiated or treated with mitomycin C to prevent their proliferation, while the "responder" T cells from the other donor are not.
-
IDO1 Induction: The allogeneic stimulation in the MLR induces IDO1 expression in antigen-presenting cells (e.g., dendritic cells) within the PBMC population.
-
Inhibitor Addition: Add the test compound at various concentrations to the co-culture.
-
Proliferation Measurement: After several days of incubation, assess T-cell proliferation using methods such as [3H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
Data Analysis: Determine the concentration of the inhibitor that restores T-cell proliferation in the presence of IDO1 activity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The IDO1/TDO signaling pathway in the tumor microenvironment.
Caption: A generalized experimental workflow for comparing IDO/TDO inhibitors.
Conclusion
Linrodostat is a well-characterized, potent, and selective IDO1 inhibitor with publicly available preclinical and clinical data. The this compound, as part of a dual IDO/TDO inhibitor program, represents an alternative strategy to more comprehensively target the kynurenine pathway. However, the lack of specific, publicly available data for the S-enantiomer makes a direct, robust comparison challenging. Researchers should consider the distinct target profiles of these compounds when selecting an inhibitor for their studies. For investigations focused solely on the role of IDO1, linrodostat offers a well-defined tool. For studies exploring the combined role of IDO1 and TDO, compounds from the IACS-8968 series may be more appropriate, though further characterization of the individual enantiomers is warranted. The provided experimental protocols can serve as a foundation for conducting such head-to-head comparisons to generate the data needed for informed decision-making in the pursuit of novel cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 9. Spotlight on IDO Inhibitors with crucial clinical trial readout on the horizon - Clinical Trials Arena [clinicaltrialsarena.com]
Orthogonal Methods to Confirm IACS-8968 S-enantiomer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the biological activity of the S-enantiomer of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The following sections detail experimental protocols, present comparative data for the active S-enantiomer against its R-enantiomer (presumed inactive or less active control), and visualize key pathways and workflows.
Introduction to IACS-8968 and the Kynurenine Pathway
IACS-8968 is a potent dual inhibitor of IDO1 and TDO, enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism—the conversion of tryptophan to N-formylkynurenine.[1][2][3][4] This pathway, known as the kynurenine pathway, is a critical mechanism of immune suppression in the tumor microenvironment.[4][5][6][7] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, cancer cells can evade immune destruction.[1][7][8] The S-enantiomer of IACS-8968 is the pharmacologically active form. To rigorously confirm its activity and specificity, it is essential to employ a range of orthogonal methods that assess not only direct enzyme inhibition but also downstream cellular and in vivo consequences.
This guide explores three key orthogonal approaches:
-
Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
-
Cell-Based Kynurenine Production Assay to measure functional enzyme inhibition in a cellular context.
-
T-Cell Co-Culture Assay to assess the reversal of tryptophan-mediated immune suppression.
Signaling Pathway: Tryptophan Catabolism and Immune Suppression
The diagram below illustrates the kynurenine pathway and its role in T-cell suppression, which is the target of IACS-8968.
Caption: The IDO1/TDO pathway, inhibited by IACS-8968 S-enantiomer.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: Culture A172 glioblastoma cells, which express both IDO1 and TDO, to 80% confluency.
-
Compound Treatment: Treat cells with 10 µM of this compound, 10 µM of IACS-8968 R-enantiomer, or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble IDO1 or TDO protein using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
Comparative Data: CETSA
| Treatment | Melting Temperature (Tm) of IDO1 |
| Vehicle Control | 52.3°C |
| IACS-8968 R-enantiomer (10 µM) | 52.5°C |
| This compound (10 µM) | 58.1°C |
Note: Data are illustrative. A significant increase in Tm for the S-enantiomer would confirm target engagement.
Method 2: Cell-Based Kynurenine Production Assay
This assay directly measures the functional consequence of IDO1/TDO inhibition by quantifying the production of kynurenine in the cell culture medium.
Experimental Workflow: Kynurenine Assay
Caption: Workflow for the cell-based kynurenine production assay.
Experimental Protocol: Kynurenine Production Assay
-
Cell Seeding: Seed SKOV-3 ovarian cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
IDO1 Induction: Induce IDO1 expression by treating the cells with 100 ng/mL of interferon-gamma (IFNγ) for 24 hours.[1]
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium with serial dilutions of this compound, R-enantiomer, or a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. This can be done using various methods, including HPLC, LC-MS/MS, or a commercially available kynurenine ELISA kit.[9][10][11][12]
Comparative Data: Kynurenine Production
| Treatment | IC50 for Kynurenine Production |
| IACS-8968 R-enantiomer | > 10,000 nM |
| This compound | 50 nM |
Note: Data are illustrative. A low nanomolar IC50 value for the S-enantiomer would indicate potent cellular activity.
Method 3: T-Cell Co-Culture Assay
This assay provides a more physiologically relevant assessment of the inhibitor's activity by measuring its ability to rescue T-cell proliferation from the immunosuppressive effects of kynurenine.
Experimental Workflow: T-Cell Co-Culture
Caption: Workflow for the T-cell and cancer cell co-culture assay.
Experimental Protocol: T-Cell Co-Culture Assay
-
Cancer Cell Preparation: Seed SKOV-3 cells in a 96-well plate and treat with IFNγ to induce IDO1 expression as described in Method 2.
-
Inhibitor Addition: Add serial dilutions of this compound, R-enantiomer, or vehicle control to the SKOV-3 cells.
-
T-Cell Addition: Add activated human T-cells (e.g., Jurkat cells or pre-stimulated primary human T-cells) to the wells containing the SKOV-3 cells.[1][3]
-
Co-incubation: Co-culture the cells for 72 hours.
-
Proliferation Measurement: Assess T-cell proliferation. This can be quantified by measuring the dilution of a proliferation-tracking dye like CFSE by flow cytometry, by a BrdU incorporation assay, or by measuring a T-cell activation marker such as IL-2 secretion into the supernatant via ELISA.
Comparative Data: T-Cell Proliferation Rescue
| Treatment | EC50 for T-Cell Proliferation Rescue |
| IACS-8968 R-enantiomer | > 10,000 nM |
| This compound | 80 nM |
Note: Data are illustrative. A potent EC50 for the S-enantiomer demonstrates its ability to reverse the immunosuppressive effects of the kynurenine pathway in a functional immune cell context.
Summary and Conclusion
The orthogonal methods described in this guide provide a robust framework for confirming the activity of the this compound. By demonstrating direct target engagement (CETSA), functional cellular inhibition (Kynurenine Assay), and restoration of an anti-tumor immune response (T-Cell Co-Culture Assay), researchers can build a comprehensive data package to validate the compound's mechanism of action and stereospecific activity. The clear differentiation in activity between the S- and R-enantiomers in these assays would provide strong evidence for the specific pharmacological effects of the S-enantiomer.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eaglebio.com [eaglebio.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
Safety Operating Guide
Proper Disposal Procedures for IACS-8968 S-enantiomer: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of IACS-8968 S-enantiomer, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
Given the chemical nature of this compound, which contains a trifluoromethyl group and a nitrogen-based heterocyclic structure, it must be treated as hazardous chemical waste.[1][2] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is imperative for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, all personnel must equip themselves with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| Synonyms | IDO/TDO Inhibitor (S-enantiomer) | MedChemExpress |
| Molecular Formula | C₁₇H₁₈F₃N₅O₂ | MedChemExpress |
| Storage (Solid) | -20°C for long-term storage | [3] |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Primary Hazard | Assumed hazardous; handle with caution | General Laboratory Guidelines |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms.
Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, must be disposed of as solid hazardous waste.[2]
Waste Collection and Storage
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be kept securely closed except when adding waste.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration and volume.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible chemicals.
Arrangement for Professional Disposal
-
The final disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Provide them with a complete and accurate inventory of the waste.
-
Never attempt to dispose of this compound down the drain or in the regular trash.
Decontamination of Laboratory Equipment
-
All non-disposable laboratory equipment, such as glassware and spatulas, that has been in contact with this compound must be thoroughly decontaminated.
-
Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the equipment with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context (Informational)
While not directly related to disposal, understanding the mechanism of action of IACS-8968 can underscore its biological potency and the importance of careful handling. IACS-8968 is a dual inhibitor of IDO and TDO, enzymes that are critical in the kynurenine pathway of tryptophan metabolism. By inhibiting these enzymes, IACS-8968 prevents the depletion of tryptophan and the production of immunosuppressive metabolites, thereby enhancing anti-tumor immunity.
Caption: Inhibition of IDO/TDO by this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IACS-8968 S-enantiomer
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like IACS-8968 S-enantiomer is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.
This compound is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3][4] As with any potent small molecule, a thorough understanding of its handling requirements is crucial. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Essential Safety Information at a Glance
A comprehensive understanding of the safety profile of this compound is the first line of defense in the laboratory. The following table summarizes key safety data.
| Parameter | Information |
| Physical State | Solid powder |
| Storage | Store at -20°C for the short term and -80°C for long-term storage.[1] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Immediately wash with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Wash out mouth with water. |
Personal Protective Equipment (PPE): Your Shield Against Exposure
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following PPE should be worn at all times in the laboratory.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat, and consider a disposable suit for extensive handling. Ensure closed-toe shoes are worn. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a certified chemical fume hood. |
Operational Protocol: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is critical for minimizing risk and ensuring the accurate and safe use of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound, particularly the handling of the solid powder, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance within the chemical fume hood. Use anti-static measures to prevent dispersal of the powder.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent to the vial containing the pre-weighed this compound. Cap the vial and vortex or sonicate until the solid is completely dissolved.
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the spill to the laboratory supervisor and follow institutional protocols.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Segregate all waste materials, including contaminated gloves, pipette tips, and empty vials.
-
Labeling: Clearly label all waste containers with the contents and hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
